UCM765
Description
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-[2-(N-(4-methoxyphenyl)anilino)ethyl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-14(20)18-12-13-19(15-6-4-3-5-7-15)16-8-10-17(21-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,18,20) |
InChI Key |
PWTCGLHUMIIRML-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-((3-methoxyphenyl)phenylamino)ethyl)acetamide UCM 765 UCM-765 UCM765 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of UCM765
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM765, a novel small molecule, has garnered significant interest within the scientific community for its selective pharmacological activity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating available data on its molecular target engagement, downstream signaling effects, and resulting physiological responses. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and development efforts.
Molecular Target and Binding Profile
This compound is a selective partial agonist of the Melatonin (B1676174) Receptor 2 (MT2), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its selectivity for the MT2 receptor over the Melatonin Receptor 1 (MT1) is a key feature of its pharmacological profile.
Binding Affinity
Radioligand binding assays have been employed to determine the binding affinity of this compound for human MT1 and MT2 receptors. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The pKi is the negative logarithm of the Ki value.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (MT1/MT2) | Reference |
| This compound | hMT1 | 6.11 | 776 | ~63-fold | [1] |
| This compound | hMT2 | 7.56 | 27.5 | [1] | |
| This compound | hMT2 | 10.18 | 0.066 | [2] |
Note: The discrepancy in reported pKi values for MT2 may arise from different experimental conditions or assay formats.
Functional Activity: Partial Agonism at the MT2 Receptor
As a partial agonist, this compound binds to the MT2 receptor and elicits a response that is lower than that of the endogenous full agonist, melatonin. This functional activity is crucial to its therapeutic potential, as it may offer a more modulated physiological effect with a reduced risk of receptor desensitization compared to full agonists.
G-Protein Activation
Signaling Pathway
The activation of the MT2 receptor by this compound initiates a downstream signaling cascade, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to the physiological effects of this compound.
References
UCM765: A Selective MT2 Receptor Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a significant pharmacological tool and a potential therapeutic agent due to its selective partial agonism at the melatonin (B1676174) MT2 receptor. This document provides a comprehensive technical overview of this compound, consolidating its pharmacological data, experimental methodologies, and known signaling pathways. The information presented is intended to support further research and drug development efforts targeting the melatonergic system. While this compound exhibits sub-nanomolar affinity for human melatonin receptors, its in vivo potency is noted to be lower, which may be attributed to its metabolic liability and modest microsomal stability.[1][2]
Pharmacological Profile
This compound is characterized by its significant selectivity for the MT2 receptor over the MT1 receptor. This selectivity is crucial for dissecting the specific physiological roles of the MT2 receptor.
Quantitative Data: Receptor Binding and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | K i (nM) | pK i | Source |
| Human MT1 | This compound | 776.25 | 6.11 | [3] |
| Human MT2 | This compound | 27.54 | 7.56 | [3] |
Selectivity Ratio (MT1/MT2): ~28.2
Table 2: Summary of In Vivo Studies
| Study Type | Species | Dosing (Route) | Key Findings | Reference(s) |
| Anxiolytic | Rat | 5-20 mg/kg (i.p.) | Anxiolytic-like effects at 10 mg/kg without locomotor impairment. Effects blocked by MT2 antagonist 4P-PDOT. | [4] |
| Sleep Regulation | Rat | 20-60 mg/kg (s.c.) | Promotes NREM sleep; increases delta power. Decreases latency to NREM sleep at 40-60 mg/kg. No effect on REM sleep. | [5] |
| Antinociception | Rat | 5-40 mg/kg (s.c.) | Dose-dependent antinociceptive effects in acute and inflammatory pain models. Maximal effect at 20 mg/kg. Effects blocked by MT2 antagonist 4P-PDOT. |
Signaling Pathway
The MT2 receptor is a G-protein coupled receptor (GPCR). This compound, as a partial agonist, activates this receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: MT2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline standardized protocols for key assays used to characterize this compound.
In Vitro Assays
This assay determines the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
-
Objective: To quantify the affinity of this compound for melatonin receptors.
-
Materials:
-
Cell membranes from HEK293 or NIH3T3 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]iodomelatonin.
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of this compound.
-
Incubate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).
-
Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, confirming its agonist function.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound.
-
Materials:
-
CHO or HEK293 cells expressing MT2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP detection kit (e.g., TR-FRET, AlphaScreen).
-
-
Procedure:
-
Culture cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition relative to a full agonist).
-
In Vivo Assays
The workflow for in vivo behavioral studies typically involves animal habituation, drug administration, behavioral testing, and data analysis.
Caption: General Workflow for In Vivo Behavioral Experiments.
-
Principle: This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam).
-
After a pre-treatment period (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in each arm using a video-tracking system.
-
Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent and entries into the open arms compared to the vehicle group.
-
-
Principle: This test measures the response latency to a thermal stimulus, which is increased by analgesic drugs.
-
Apparatus: A metal plate that can be maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer this compound (e.g., 5-40 mg/kg, s.c.), vehicle, or a positive control.
-
At a set time post-administration, place the animal on the hot plate.
-
Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
An increase in latency compared to the vehicle group indicates an antinociceptive effect.
-
Logical Relationships
The pharmacological profile of this compound is defined by its selectivity and its partial agonism.
Caption: this compound's Selective Partial Agonism.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the MT2 receptor. Its selectivity allows for the specific exploration of MT2-mediated pathways in anxiety, sleep, and pain. While its therapeutic potential is suggested by preclinical data, challenges related to its metabolic stability and pharmacokinetic profile need to be addressed in future drug development efforts. This guide provides a foundational repository of technical information to aid researchers in designing and interpreting studies involving this selective MT2 partial agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UCM 765 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacological Profile of UCM765: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a novel and selective partial agonist for the melatonin (B1676174) MT2 receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing its binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, offering detailed insights into its mechanism of action, experimental characterization, and potential therapeutic applications.
Introduction
Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects through two main G protein-coupled receptors, MT1 and MT2. The distinct physiological roles of these receptor subtypes have been a subject of intense research, with the MT2 receptor emerging as a promising target for the treatment of sleep disorders, anxiety, and pain. This compound has been developed as a selective tool to probe the functions of the MT2 receptor and as a potential lead compound for therapeutic development. This guide details the key pharmacological characteristics of this compound.
In Vitro Pharmacology
Receptor Binding Affinity
This compound exhibits a notable selectivity for the human MT2 receptor over the MT1 receptor. This has been determined through radioligand displacement assays.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Cell Line | Ki (nM) | pKi | Reference |
| Human MT1 | 2-[125I]iodomelatonin | NIH3T3 | 776.25 | 6.11 | [1] |
| Human MT2 | 2-[125I]iodomelatonin | NIH3T3 | 27.54 | 7.56 | [1] |
Functional Activity
In Vivo Pharmacology
Effects on Sleep and Wakefulness
In vivo studies in rats have demonstrated that this compound promotes non-rapid eye movement sleep (NREMS). Administration of this compound at doses of 40 mg/kg and 60 mg/kg (s.c.) significantly decreased the latency to the first NREMS episode and increased the total time spent in NREMS, particularly during the light/inactive phase.[5][6] Notably, this compound did not significantly affect REM sleep, suggesting a specific role for MT2 receptor activation in the regulation of NREMS.[5][7]
Anxiolytic-like Effects
This compound has shown anxiolytic-like properties in rodent models of anxiety. In the elevated plus-maze test (EPMT), a 10 mg/kg dose of this compound increased the time spent in the open arms, an indicator of reduced anxiety.[5][8] These anxiolytic effects were blocked by pretreatment with the MT2-selective antagonist 4P-PDOT, confirming the involvement of the MT2 receptor.[5]
Analgesic Properties
The activation of MT2 receptors has been implicated in pain modulation. Selective MT2 receptor partial agonists, including this compound, have demonstrated analgesic effects in preclinical models of pain, suggesting that the MT2 receptor may be a novel target for the development of analgesic drugs.[6]
Mechanism of Action
The primary mechanism of action of this compound is its partial agonism at the MT2 receptor. The sleep-promoting effects of this compound are attributed to its ability to modulate the neuronal activity of the reticular thalamus (RT), a brain region rich in MT2 receptors and crucial for the generation of NREMS.[6][9] Intravenous administration of this compound (20 mg/kg) in anesthetized rats has been shown to significantly increase the firing and burst activities of reticular thalamic neurons.[10]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Caption: Proposed signaling pathway of this compound at the MT2 receptor.
Pharmacokinetics and Metabolism
Off-Target Profile and Safety
A comprehensive off-target screening profile for this compound from a broad panel, such as a CEREP panel, is not publicly available. Such information is critical for assessing the selectivity and potential side effects of a drug candidate. The available literature primarily focuses on its activity at melatonin receptors.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments used to characterize this compound are not fully described in the available literature. However, based on standard pharmacological practices, the following outlines the general methodologies that would have been employed.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.[13][14][15]
-
Materials: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human MT1 or MT2 receptors), radioligand (e.g., 2-[125I]iodomelatonin), unlabeled competitor (this compound), assay buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (this compound).
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known ligand).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand binding assay.
GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G proteins following receptor agonism.[3][10][11]
-
Materials: Cell membranes expressing the G protein-coupled receptor of interest, [35S]GTPγS, GDP, varying concentrations of this compound, assay buffer.
-
Procedure:
-
Incubate cell membranes with varying concentrations of this compound in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine EC50 and Emax values.
-
cAMP Assay (General Protocol)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.[4][16][17]
-
Materials: Whole cells expressing the MT2 receptor, forskolin (B1673556) (or another adenylyl cyclase activator), varying concentrations of this compound, cell lysis buffer, cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Procedure:
-
Incubate cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 for cAMP inhibition.
-
In Vivo Electrophysiology in the Reticular Thalamus (General Protocol)
This technique is used to measure the effect of a compound on the electrical activity of neurons in a specific brain region.[10][18][19]
-
Animals: Anesthetized rats.
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the brain surface above the target region (reticular thalamus).
-
Lower a recording microelectrode to the stereotaxically defined coordinates of the reticular thalamus.
-
Identify reticular thalamic neurons based on their characteristic firing patterns.
-
Record baseline neuronal activity (firing rate, burst activity).
-
Administer this compound (e.g., intravenously) and continue to record neuronal activity.
-
Analyze the changes in firing rate and burst parameters before and after drug administration.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the MT2 receptor. Its selectivity and partial agonist activity make it particularly useful for dissecting the contributions of MT2 activation in various biological processes. The in vivo data strongly support a role for MT2 receptors in the promotion of NREMS and in the modulation of anxiety. However, its suboptimal pharmacokinetic properties, including metabolic instability, may limit its direct therapeutic potential. Further research is warranted to fully elucidate its functional profile, including a comprehensive off-target liability assessment, and to explore the therapeutic potential of more stable analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activates Nrem Sleep But Does Not Disrupt Rem Sleep | MDedge [ma1.mdedge.com]
- 7. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 8. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Establishment and validation of a multichannel electrophysiological platform for recording thalamic reticular nucleus potential in vivo of freely moving mice#br# [cjpt.magtechjournal.com]
- 19. researchgate.net [researchgate.net]
UCM765: A Technical Whitepaper on its Mechanism and Effects on the Thalamic Reticular Nucleus
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of UCM765, a selective MT2 melatonin (B1676174) receptor partial agonist, and its specific effects on the thalamic reticular nucleus (TRN). This compound has been identified as a significant modulator of non-rapid eye movement sleep (NREMS) by directly influencing the neuronal activity of the TRN. This whitepaper consolidates key quantitative data, details the experimental protocols used to ascertain these effects, and visually represents the underlying signaling pathways and experimental workflows. The findings underscore the potential of the MT2 receptor as a therapeutic target for sleep-related disorders.
Introduction
The regulation of sleep and wakefulness is a complex process governed by intricate neural circuits. The thalamic reticular nucleus (TRN), a structure composed almost exclusively of GABAergic neurons, plays a pivotal role in modulating thalamocortical oscillations, which are critical for sleep spindles and the transition between arousal states.[1][2] Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects through two main G-protein coupled receptors: MT1 and MT2. While both are involved in sleep, selective activation of the MT2 receptor has been shown to be particularly involved in the regulation of NREM or slow-wave sleep.[3]
This compound (N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide) is a novel, selective partial agonist for the MT2 receptor.[4][5] Research has demonstrated its ability to promote NREMS without disrupting the overall sleep architecture, a significant advantage over traditional hypnotics like benzodiazepines.[3][6] This effect is primarily mediated through its action on the TRN, a key sleep-related brain region where MT2 receptors are highly expressed.[4][7] This document will explore the neuropharmacological profile of this compound, focusing on its direct impact on TRN neuronal activity.
Mechanism of Action of this compound
This compound functions as a selective partial agonist at the MT2 melatonin receptor.[5] Its primary mechanism involves binding to and activating MT2 receptors located on the neurons of the thalamic reticular nucleus.[4] This activation leads to a significant increase in the neuronal activity of the TRN, specifically enhancing both the overall firing rate and the rhythmic burst firing patterns characteristic of this nucleus during sleep.[7]
The TRN provides the primary source of GABAergic inhibition to thalamocortical relay neurons.[1][8] By increasing the firing of TRN neurons, this compound potentiates this inhibition, which is a critical step in generating sleep-related oscillatory activity in the thalamus, such as sleep spindles, and promoting the onset and maintenance of NREMS.[1][9]
Quantitative Data on the Effects of this compound
The effects of this compound have been quantified through in vivo electrophysiology and sleep studies in animal models. The data consistently demonstrate a dose-dependent promotion of NREMS and a direct impact on TRN neuronal activity.
Table 1: Effects of this compound on Sleep Parameters in Rats
| Parameter | Dosage | Vehicle Control | This compound Treated | Percentage Change | Citation(s) |
| NREMS Latency | 40 mg/kg | Baseline | Decreased | ↓ 59% | |
| 60 mg/kg | Baseline | Decreased | ↓ 49% | ||
| Total NREMS Time | 40 mg/kg | Baseline | Increased | ↑ 48% (during light phase) | |
| 60 mg/kg | Baseline | Increased | ↑ 33% (during light phase) | ||
| Total Wakefulness Time | 40 mg/kg | Baseline | Decreased | ↓ 37% (during light phase) | |
| 60 mg/kg | Baseline | Decreased | ↓ 26% (during light phase) | ||
| REM Sleep | 40-60 mg/kg | No significant change | No significant change | N/A | |
| Number of Spindles | 40 mg/kg | Baseline | Increased | Increased (during light phase) | [6] |
Table 2: Electrophysiological Effects of this compound on Reticular Thalamus Neurons
| Parameter | Dosage (Intravenous) | Vehicle Control | This compound Treated | Percentage Change | Citation(s) |
| Neuronal Firing Rate | 20 mg/kg | Baseline | Significantly Increased | ↑ 91% | [7] |
| Burst Activity | 20 mg/kg | Baseline | Significantly Increased | Increased | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Electrophysiology in Anesthetized Rats
-
Objective: To measure the direct effect of systemically administered this compound on the firing rate and pattern of individual TRN neurons.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with urethane) and placed in a stereotaxic apparatus. Body temperature is maintained at 37°C. A catheter is inserted into a femoral vein for intravenous drug administration.
-
Electrode Placement: A recording electrode is lowered into the TRN based on stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).[7] The TRN is identified by its characteristic high-frequency, bursting neuronal firing patterns.
-
Recording: Single-unit extracellular recordings are performed to isolate the activity of individual TRN neurons. A baseline firing rate is established for a stable period (e.g., 10-15 minutes).
-
Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered intravenously.[7]
-
Data Analysis: Neuronal firing rate and burst activity are recorded and analyzed for a significant period post-injection (e.g., 30-60 minutes). Changes from baseline are calculated and compared between vehicle and this compound-treated groups using appropriate statistical tests.
Sleep-Wake Cycle Analysis via EEG/EMG
-
Objective: To determine the effect of this compound on sleep architecture, including the latency, duration, and quality of different sleep stages.
-
Surgical Implantation: Animals (rats or mice) are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) under anesthesia. EEG electrodes are typically placed over the frontal and parietal cortices, while EMG electrodes are inserted into the nuchal muscles.
-
Recovery: Animals are allowed a recovery period of at least one week to ensure stable baseline sleep-wake patterns.
-
Recording: Continuous EEG/EMG recordings are conducted over a 24-hour period (or longer) in a controlled environment (light-dark cycle, temperature).
-
Drug Administration: this compound (e.g., 20, 40, 60 mg/kg) or vehicle is administered subcutaneously or intraperitoneally at regular intervals (e.g., every 4 hours) to maintain steady-state levels.[3][6]
-
Data Analysis: Recordings are manually or automatically scored in epochs (e.g., 10-30 seconds) and classified into three stages: Wakefulness, NREMS, and REMS. Parameters such as latency to first NREMS episode, total time spent in each stage, number and duration of episodes, and EEG power spectra (especially delta power for NREMS) are calculated and statistically analyzed.
Intranuclear Microinfusion
-
Objective: To confirm that the sleep-promoting effects of this compound are mediated by its direct action within the TRN.
-
Surgical Implantation: In addition to EEG/EMG electrodes, a guide cannula is stereotaxically implanted with its tip positioned just above the TRN.
-
Procedure: After recovery and baseline recordings, a microinjection needle is inserted through the guide cannula into the TRN. A small volume of this compound is infused directly into the nucleus.
-
Analysis: EEG/EMG is recorded post-infusion to assess changes in sleep architecture. The results are compared with vehicle infusions and infusions into control brain regions (e.g., substantia nigra) to demonstrate site-specific action.[4][7] This protocol has shown that direct application of this compound to the TRN promotes NREMS.[4]
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Signaling pathway of this compound in the thalamic reticular nucleus.
Caption: Experimental workflow for in vivo electrophysiology studies.
Caption: Logical flow of this compound's effects from receptor to sleep behavior.
Conclusion
This compound is a potent MT2 receptor partial agonist that promotes NREMS by directly enhancing the activity of GABAergic neurons in the thalamic reticular nucleus. Quantitative data from electrophysiological and sleep studies robustly support this mechanism, demonstrating a significant increase in TRN firing and a corresponding dose-dependent increase in NREMS duration and quality without negatively impacting REM sleep.[3][7] The targeted action of this compound on the TRN, a critical hub for sleep regulation, highlights the therapeutic potential of selective MT2 agonists. These findings pave the way for the development of novel hypnotic drugs with improved safety and efficacy profiles, capable of restoring natural sleep architecture in individuals with sleep disorders.
References
- 1. Frontiers | Functional Diversity of Thalamic Reticular Subnetworks [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nucleus-Specific Modulation of Phasic and Tonic Inhibition by Endogenous Neurosteroidogenesis in the Murine Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
UCM765: A Selective MT2 Receptor Partial Agonist for Neurological Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UCM765, a selective partial agonist for the melatonin (B1676174) MT2 receptor, has emerged as a significant pharmacological tool in neuroscience research. Primarily recognized for its anxiolytic and sleep-promoting properties, the compound's mechanism of action offers a promising avenue for investigating the role of the melatonergic system in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, focusing on its molecular pharmacology, key signaling pathways, detailed experimental protocols for its in vivo evaluation, and its potential, though still exploratory, relevance to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a variety of physiological processes, most notably the regulation of circadian rhythms. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT1 and MT2 receptors. While both are implicated in sleep, emerging evidence suggests distinct roles, with MT2 receptor activation particularly linked to the regulation of non-rapid eye movement (NREM) sleep and anxiety-like behaviors. This compound (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) is a novel selective MT2 receptor partial agonist that has been instrumental in dissecting the specific functions of this receptor subtype.[1] This guide synthesizes the current knowledge on this compound, providing researchers with the necessary technical details to incorporate this compound into their studies.
Molecular Pharmacology and Data Presentation
This compound exhibits a distinct binding profile, with a higher affinity for the human MT2 receptor over the MT1 receptor. As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, melatonin. This property can be advantageous in therapeutic applications, potentially reducing the likelihood of receptor desensitization and downstream adverse effects.
Binding Affinity and Functional Activity
The following table summarizes the available quantitative data for this compound's interaction with human melatonin receptors.
| Parameter | Receptor | Value | Assay Description | Reference |
| pKi | hMT1 | 6.11 | Displacement of 2-[125I]iodomelatonin from human cloned MT1 receptor expressed in rat NIH3T3 cells. | [2] |
| Ki | hMT1 | 776.25 nM | Displacement of 2-[125I]iodomelatonin from human cloned MT1 receptor expressed in rat NIH3T3 cells. | [2] |
| pKi | hMT2 | 7.56 - 10.2 | Displacement of 2-[125I]iodomelatonin from human cloned MT2 receptor expressed in rat NIH3T3 cells. | [2] |
| Ki | hMT2 | 27.54 nM | Displacement of 2-[125I]iodomelatonin from human cloned MT2 receptor expressed in rat NIH3T3 cells. | [2] |
| Functional Activity | hMT2 | Partial Agonist | [35S]-GTPγS binding assays in CHO-K1 cells expressing hMT2 receptors. | [3] |
Signaling Pathways
The MT2 receptor, like other melatonin receptors, is a GPCR that primarily couples to inhibitory G-proteins of the Gαi/o family.[4] Activation of the MT2 receptor by this compound initiates a cascade of intracellular events that ultimately modulate neuronal function.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the MT2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of protein kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.
Other Potential Signaling Pathways
Beyond the canonical Gαi pathway, MT2 receptors may also engage in more complex signaling, including:
-
Gαq Coupling: In some cellular contexts, MT2 receptors can couple to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][5]
-
β-Arrestin Recruitment: Like many GPCRs, MT2 receptors can recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. The specific role of β-arrestin in this compound-mediated signaling is an area for further investigation.[1][6]
-
Receptor Heterodimerization: MT2 receptors can form heterodimers with MT1 receptors and serotonin (B10506) 5-HT2C receptors, which can alter their pharmacological and signaling properties.[1]
Experimental Protocols
This compound has been primarily characterized using in vivo behavioral and electrophysiological assays in rodents. The following are detailed methodologies for key experiments cited in the literature.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Acclimate the animal to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 5-20 mg/kg, intraperitoneally) or vehicle control at a specified time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.[7]
-
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.
-
Procedure:
-
Food deprive the animals for a set period (e.g., 24 hours) prior to the test to ensure motivation to eat.
-
Administer this compound or vehicle control as described for the EPM.
-
Place the animal in a corner of a brightly lit, open-field arena.
-
A single food pellet is placed in the center of the arena.
-
Record the latency for the animal to begin eating the food pellet (maximum time is usually 10-15 minutes).
-
-
Data Analysis:
-
Latency to initiate eating.
-
A decrease in the latency to eat is indicative of an anxiolytic-like effect.[7]
-
In Vivo Single-Unit Electrophysiology in the Reticular Thalamus
This technique allows for the direct measurement of neuronal activity in response to drug administration.
-
Procedure:
-
Anesthetize the animal (e.g., with urethane) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest, the reticular thalamus.
-
Slowly lower a recording microelectrode into the reticular thalamus.
-
Identify and isolate the spontaneous activity of a single neuron.
-
Record a stable baseline of neuronal firing.
-
Administer this compound (e.g., intravenously) and continue to record the neuron's firing rate.
-
-
Data Analysis:
-
Changes in firing rate (spikes/second).
-
Alterations in burst firing patterns.
-
This compound has been shown to increase the firing and burst activities of reticular thalamic neurons.[8]
-
Role in Neurological Disease Research
While the primary research on this compound has focused on anxiety and sleep, the underlying mechanism of MT2 receptor modulation has significant implications for broader neurological disease research.
Alzheimer's Disease (AD)
The melatonergic system is dysregulated in AD, with alterations in melatonin levels and receptor expression.[9] MT2 receptor expression has been found to be decreased in the retina of AD patients.[9] Furthermore, activation of the MT2 receptor has been shown to have neuroprotective effects in preclinical models of AD, suggesting that compounds like this compound could be valuable tools to explore this therapeutic avenue.[10] The anxiolytic and sleep-regulating properties of this compound are also relevant, as anxiety and sleep disturbances are common and debilitating symptoms in AD patients.
Parkinson's Disease (PD)
Similar to AD, PD is associated with disruptions in the melatonergic system, including reduced expression of MT1 and MT2 receptors in the substantia nigra and amygdala.[11] Sleep disorders are a major non-motor symptom of PD. The ability of this compound to promote NREM sleep suggests its potential utility in investigating and possibly alleviating these sleep disturbances.[12] Further research is warranted to explore any direct neuroprotective effects of this compound in preclinical models of PD.
Conclusion and Future Directions
This compound is a potent and selective MT2 receptor partial agonist that has proven to be an invaluable tool for elucidating the role of the MT2 receptor in anxiety and sleep regulation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies. The emerging links between the MT2 receptor and the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease open up exciting new avenues for research. Future studies should focus on directly evaluating the neuroprotective potential of this compound in relevant disease models and further characterizing its downstream signaling pathways to fully understand its therapeutic potential.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCM 765 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MT2 melatonin receptor subtype is present in human retina and decreases in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Melatonin in Alleviating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin MT1 and MT2 receptor expression in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Hypnotic Potential of UCM765: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hypnotic properties of UCM765, a novel compound identified for its potential in treating sleep disorders. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound is a selective partial agonist for the MT2 melatonin (B1676174) receptor.[1][2] Its hypnotic effects are primarily mediated through the activation of these receptors, which are concentrated in brain regions associated with sleep regulation, notably the reticular thalamic nucleus (Rt).[1][3] The activation of MT2 receptors by this compound leads to an increase in both the firing rate and rhythmic burst activity of neurons within the reticular thalamus.[1][4] This neuronal activity is instrumental in promoting non-rapid eye movement sleep (NREMS).[1][3] Unlike traditional hypnotics, this compound has been shown to increase deep sleep without disrupting the overall sleep architecture, specifically without altering REM sleep.[5][6][7]
Quantitative Data from Preclinical Studies
The hypnotic efficacy of this compound has been evaluated in rodent models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Sleep Parameters in Rats
| Dosage (mg/kg, s.c.) | Change in NREMS Latency | Change in NREMS Total Time (Inactive/Light Phase) | Change in Wakefulness Total Time (Inactive/Light Phase) | Effect on REMS |
| 20 | No significant change | No significant change | No significant change | No effect[1][8] |
| 40 | Decreased by 59%[6][7] | Increased by 48%[6][7] | Decreased by 37%[6][7] | No effect[1][6][8] |
| 60 | Decreased by 49%[6][7] | Increased by 33%[6][7] | Decreased by 26%[6][7] | No effect[1][8] |
Data sourced from studies involving subcutaneous (s.c.) administration every 4 hours in rats.[1][6][8]
Table 2: Other Reported Preclinical Effects of this compound
| Property | Animal Model | Dosage (mg/kg) | Key Findings |
| Anxiolytic | Rat | 10[9] | Increased time spent in open arms of Elevated Plus Maze; Reduced latency to eat in Novelty Suppressed Feeding Test.[9] |
| Antinociceptive | Rat | 20[10] | Dose-dependently increased pain threshold in hot-plate test and decreased licking time in formalin test.[10] |
Experimental Protocols
The following outlines the methodologies employed in the key preclinical studies to assess the hypnotic properties of this compound.
Sleep-Wake Pattern Analysis in Rodents
This protocol is designed to evaluate the effects of a compound on the sleep-wake cycle using electroencephalography (EEG) and electromyography (EMG).
Objective: To measure changes in sleep architecture, including latency to NREMS, duration of NREMS and REMS, and periods of wakefulness following the administration of this compound.
Methodology:
-
Animal Model: Adult male rats or mice.
-
Surgical Implantation: Animals are anesthetized and surgically implanted with electrodes for EEG and EMG recordings. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery.
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before the experiment.
-
Drug Administration: this compound is administered subcutaneously at various doses (e.g., 20, 40, 60 mg/kg) or a vehicle control is used. In some studies, injections are repeated every 4 hours over a 24-hour period.[1][6][8]
-
Data Recording: Continuous EEG and EMG recordings are collected over a 24-hour light-dark cycle.
-
Data Analysis: The recorded data is scored into distinct vigilance states (wakefulness, NREMS, REMS) typically in 10-second epochs. Parameters such as latency to the first NREMS episode, total time spent in each state, and the number and duration of sleep/wake episodes are quantified. Power spectral analysis of the EEG, particularly delta power during NREMS, is also performed.[6]
In Vivo Electrophysiology of Reticular Thalamic Neurons
This protocol is used to assess the direct effect of this compound on the neuronal activity of the reticular thalamus.
Objective: To measure changes in the firing rate and burst activity of reticular thalamic (Rt) neurons following this compound administration.
Methodology:
-
Animal Model: Anesthetized adult male rats.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a recording electrode is lowered into the Rt.
-
Neuronal Recording: Single-unit extracellular recordings are obtained to measure the spontaneous firing rate and burst activity of individual Rt neurons.
-
Drug Administration: this compound is administered intravenously (e.g., 20 mg/kg).[4]
-
Data Analysis: Changes in the firing frequency and the number of rhythmic bursts of Rt neurons are analyzed before and after drug administration.[1][4] In some experiments, a selective MT2 antagonist like 4-phenyl-2-propionamidotetralin (4P-PDOT) can be administered to confirm the receptor-specific effects.[1][3]
Visualized Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes related to the investigation of this compound.
Caption: Signaling pathway of this compound's hypnotic action.
Caption: Experimental workflow for sleep analysis.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Sites of Action of Sleep and Wake Drugs: Insights from Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 7. This compound Activates Nrem Sleep But Does Not Disrupt Rem Sleep | MDedge [ma1.mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Therapeutic Potential of UCM765: A Technical Overview of its Analgesic and Anxiolytic Properties
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of UCM765, a selective MT2 melatonin (B1676174) receptor partial agonist. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in pain and anxiety disorders. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Activities: Analgesia and Anxiolysis
This compound, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, has demonstrated significant dose-dependent analgesic and anxiolytic-like effects in preclinical models.[1][2] Its primary mechanism of action is through the partial agonism of the MT2 melatonin receptor, a G-protein coupled receptor involved in regulating circadian rhythms, pain perception, and mood.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the analgesic and anxiolytic effects of this compound.
Table 1: Analgesic Efficacy of this compound
| Experimental Model | Species | This compound Dose (s.c.) | Outcome | Comparison |
| Hot-Plate Test | Rat | 5-40 mg/kg | Dose-dependently increased the latency of the first hind paw lick. Maximal effect at 20 mg/kg.[1] | Effects at 20 mg/kg were similar to 200 mg/kg acetaminophen.[1] |
| Formalin Test | Rat | 5-40 mg/kg | Dose-dependently decreased the total time spent licking the injected hind paw. Maximal effect at 20 mg/kg.[1] | Effects at 20 mg/kg were similar to 3 mg/kg ketorolac (B1673617) or 150 mg/kg melatonin.[1] |
Table 2: Anxiolytic-like Efficacy of this compound
| Experimental Model | Species | This compound Dose (acute injection) | Outcome | Comparison |
| Elevated Plus Maze (EPMT) | Rat | 10 mg/kg | Increased time spent in the open arms.[2] | Less potent than 1 mg/kg diazepam (DZ).[2] |
| Novelty Suppressed Feeding Test (NSFT) | Rat | 10 mg/kg | Reduced the latency to eat in a novel environment.[2] | Similar effect to melatonin (20 mg/kg) and diazepam (1 mg/kg).[2] |
| Open Field Test (OFT) | Rat | 5-20 mg/kg | No significant effect on total time or number of entries into the central area; did not impair locomotion.[2] | Diazepam (1 mg/kg) impaired locomotion.[2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to and partially activating the MT2 melatonin receptor. This interaction initiates a downstream signaling cascade that ultimately modulates neuronal activity in brain regions associated with pain and anxiety. The anxiolytic effects of this compound are blocked by the MT2 antagonist 4P-PDOT, confirming the crucial role of this receptor.[2]
Caption: Signaling pathway of this compound via the MT2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Analgesic Activity Assessment
1. Hot-Plate Test:
-
Objective: To assess the response to thermal pain.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Animals are habituated to the testing room.
-
A baseline latency for the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
This compound or vehicle is administered subcutaneously (s.c.).
-
At a predetermined time post-injection, the animal is placed on the hot plate, and the latency to the first hind paw lick is recorded. A cut-off time is used to prevent tissue damage.
-
-
Endpoint: Increase in the latency to respond compared to baseline and vehicle-treated animals.
2. Formalin Test:
-
Objective: To evaluate the response to inflammatory pain.
-
Procedure:
-
Animals are habituated to the observation chambers.
-
This compound or vehicle is administered s.c.
-
A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.
-
The animal is immediately placed in the observation chamber.
-
The total time spent licking the injected paw is recorded for two distinct phases: the early phase (acute pain) and the late phase (inflammatory pain).
-
-
Endpoint: Reduction in the total time spent licking the paw compared to vehicle-treated animals.
References
Methodological & Application
Application Notes and Protocols for U-765 in a Rat Model for Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765 is a novel and selective partial agonist for the MT2 melatonin (B1676174) receptor.[1][2][3] In preclinical studies involving rat and mouse models, this compound has demonstrated a significant ability to promote non-rapid eye movement sleep (NREMS) without altering the overall sleep architecture, particularly REM sleep.[1][2] This makes the MT2 receptor a promising target for the development of novel hypnotics for treating sleep disorders.[1] The primary mechanism of action for this compound involves the activation of MT2 receptors located in sleep-related brain regions, most notably the reticular thalamic nucleus (Rt).[1][3] This activation leads to an increase in both the firing and rhythmic burst activity of neurons within the Rt.[1][4]
These application notes provide detailed protocols for the use of this compound in a rat model for sleep studies, including surgical procedures for EEG/EMG electrode implantation, drug administration, and sleep data analysis.
Data Presentation
The following tables summarize the quantitative effects of this compound on key sleep parameters in rats, based on 24-hour recordings.
Table 1: Effect of this compound on Latency to First NREMS Episode
| Treatment Group | Dose (mg/kg, s.c. every 4h) | Number of Rats (n) | Decrease in Latency |
| Vehicle | - | 5 | - |
| This compound | 20 | 6 | Not significant |
| This compound | 40 | 5 | 59%[2][5] |
| This compound | 60 | 6 | 49%[2][5] |
Table 2: Effect of this compound on Total Time in Sleep Stages and Wakefulness (Inactive/Light Phase)
| Treatment Group | Dose (mg/kg, s.c. every 4h) | Number of Rats (n) | Change in NREMS Total Time | Change in REMS Total Time | Change in Wakefulness Total Time |
| Vehicle | - | 5 | - | - | - |
| This compound | 20 | 6 | Not significant | No effect[1][5] | Not significant |
| This compound | 40 | 5 | +48%[2] | No effect[1][5] | -37%[2][5] |
| This compound | 60 | 6 | +33%[2] | No effect[1][5] | -26%[2][5] |
Table 3: Comparison of this compound and Diazepam (DZ) on Sleep Parameters
| Parameter | This compound (40 mg/kg, s.c. every 4h) | Diazepam (2 mg/kg, s.c. every 12h) |
| NREMS Latency | Decreased[1][6] | Decreased[6] |
| NREMS Total Time (Light Phase) | Increased[1][6] | Increased[6] |
| Number of NREMS Episodes | No significant effect[2] | Markedly reduced[1][6] |
| REMS Total Time | No effect[1][2] | No apparent effect[6] |
| Sleep Architecture | Not disrupted[2][3] | Disturbed[2] |
Experimental Protocols
Animal Model and Housing
-
Weight: 250-300 grams at the time of surgery[8]
-
Housing: Individually housed after surgery in polypropylene (B1209903) shoebox cages.[8] A 12h:12h light-dark cycle should be maintained with constant room temperature.[8] Food and water are to be available ad libitum.[8]
Surgical Implantation of EEG/EMG Electrodes
This protocol is for the chronic implantation of electrodes to monitor brain activity (EEG) and muscle tone (EMG), which are essential for distinguishing between different sleep-wake states.[9][10]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., Ketamine/Xylazine/Acepromazine) administered intraperitoneally (IP).[8] Maintain anesthesia with isoflurane (B1672236) inhalation.[8]
-
Surgical Preparation: Place the anesthetized rat in a stereotaxic frame.[4] Apply ophthalmic ointment to the eyes to prevent drying.[11] Shave and sterilize the surgical area on the scalp.
-
Electrode Implantation:
-
Incise the scalp along the midline to expose the skull.
-
Drill small burr holes through the skull at predetermined stereotaxic coordinates for the placement of stainless-steel screw electrodes for EEG recording.[8] A typical configuration includes electrodes over the parietal and occipital cortices.[8]
-
For EMG recording, implant two insulated fine-wire electrodes into the nuchal (neck) muscles.[8]
-
Anchor the electrode assembly to the skull using dental cement.
-
-
Post-operative Care: Administer analgesics (e.g., Metacam) subcutaneously.[8] Provide hydration with Lactated Ringer's solution.[8] Allow the animals to recover for at least one week before starting the sleep recording experiments.[10]
Drug Preparation and Administration
-
This compound Formulation: The specific vehicle for this compound is not detailed in the provided search results, but a common approach for subcutaneous injection of small molecules involves dissolving the compound in a vehicle such as a mixture of sterile saline, DMSO, and Tween 80. It is crucial to determine the appropriate vehicle that ensures solubility and biocompatibility.
-
Dosage: Prepare solutions to administer doses of 20, 40, and 60 mg/kg.[1][2]
-
Administration Route: Administer this compound via subcutaneous (s.c.) injection.[1][5]
-
Dosing Schedule: Injections are to be administered every 4 hours to maintain effective plasma concentrations, with the first injection given at the beginning of the dark phase (e.g., 6:00 P.M.).[1][5]
Sleep Recording and Analysis
-
Habituation: Acclimate the rats to the recording chambers for 2-3 days before the experiment.[8][12] The chambers should be equipped with commutators to allow free movement while connected to the recording cables.[8]
-
Recording:
-
Data Analysis:
-
The recorded EEG and EMG data are scored to identify the different vigilance states: wakefulness, NREMS, and REMS. This can be done manually by a trained observer or using automated sleep scoring software.[13]
-
The following parameters are then quantified:
-
Confirmatory Studies with an MT2 Antagonist
To confirm that the effects of this compound are mediated by the MT2 receptor, a separate experiment can be conducted using a selective MT2 antagonist.
-
Antagonist: 4-phenyl-2-propionamidotetralin (4P-PDOT).[1][7]
-
Protocol: Pre-treat a group of rats with 4P-PDOT (e.g., 10 mg/kg) approximately 10 minutes before administering this compound (e.g., 40 mg/kg).[6]
-
Expected Outcome: The sleep-promoting effects of this compound should be abolished or significantly attenuated by the pre-treatment with the MT2 antagonist.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound in promoting NREMS.
Caption: Experimental workflow for this compound sleep studies in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. amuzainc.com [amuzainc.com]
- 10. jneurosci.org [jneurosci.org]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endocannabinoid Signaling Regulates Sleep Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCM765 in Non-REM Sleep Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of UCM765, a selective melatonin (B1676174) MT2 receptor partial agonist, for the induction of non-Rapid Eye Movement (non-REM) sleep. Detailed protocols for in vivo studies in rodent models are presented, along with a summary of effective dosages and expected outcomes. Furthermore, this document clarifies the distinct role of the oleoylethanolamide (OEA) and fatty acid amide hydrolase (FAAH) inhibitor system, which, in contrast to this compound, is associated with the promotion of wakefulness. Signaling pathways for both systems are illustrated to provide a clear mechanistic understanding.
Introduction
This compound has emerged as a valuable pharmacological tool for investigating the role of the melatonin MT2 receptor in sleep regulation. Unlike traditional hypnotics which can alter sleep architecture, this compound selectively promotes non-REM sleep without significantly affecting REM sleep, making it a promising candidate for the development of novel insomnia treatments.[1][2][3] Its mechanism of action is centered on the activation of MT2 receptors, particularly in the reticular thalamic nucleus, a key brain region involved in generating sleep spindles and promoting deep, restorative sleep.[2][4]
It is important to distinguish the sleep-promoting effects of this compound from the actions of compounds targeting the endocannabinoid system, such as FAAH inhibitors and OEA. While initially thought to be potentially sleep-inducing due to their relation to anandamide, research has demonstrated that FAAH inhibitors and OEA primarily promote wakefulness.[5][6] This document will address both systems to provide a clear and comprehensive resource for researchers in the field of sleep and pharmacology.
I. This compound for Non-REM Sleep Induction
A. Mechanism of Action
This compound is a selective partial agonist for the melatonin MT2 receptor.[2] The promotion of non-REM sleep by this compound is mediated through the activation of MT2 receptors located in the reticular thalamic nucleus (Rt).[2][4] This activation leads to an increase in the firing and rhythmic burst activity of Rt neurons, which contributes to the generation of sleep spindles and the synchronization of cortical activity characteristic of non-REM sleep.[2] The effects of this compound can be blocked by MT2 receptor antagonists, confirming its specific mechanism of action.[2]
B. Quantitative Data Summary
The following table summarizes the effective dosages of this compound and its impact on key non-REM sleep parameters in rats, as reported in scientific literature.
| Dosage (mg/kg, s.c.) | Change in Non-REM Sleep Latency | Change in Total Non-REM Sleep Time (Inactive/Light Phase) | Change in Wakefulness (Inactive/Light Phase) | Reference(s) |
| 20 | No significant change | No significant change | No significant change | [1] |
| 40 | Decreased by 59% | Increased by 48% | Decreased by 37% | [1] |
| 60 | Decreased by 49% | Increased by 33% | Decreased by 26% | [1] |
C. Experimental Protocol: Induction of Non-REM Sleep in Rodents
This protocol outlines a typical experiment to evaluate the effects of this compound on the sleep-wake cycle in rats.
1. Animals:
-
Adult male Wistar rats (250-300g).
-
House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle (lights on at 7:30 AM, lights off at 7:30 PM).
-
Provide ad libitum access to food and water.
2. Surgical Implantation of Electrodes:
-
Anesthetize rats with an appropriate anesthetic agent.
-
Securely implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant flexible, insulated stainless-steel wires into the neck musculature for electromyogram (EMG) recording.
-
Allow a recovery period of at least one week post-surgery.
3. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 70% DMSO and 30% saline).
-
Administer this compound via subcutaneous (s.c.) injection at doses of 20, 40, or 60 mg/kg.
-
For 24-hour recording experiments, inject the specified dose every 4 hours, with the first injection at the beginning of the dark phase (e.g., 6:00 PM).[2][5]
-
A vehicle control group should be run in parallel, receiving injections of the vehicle on the same schedule.
4. Sleep Recording and Analysis:
-
Connect the implanted electrodes to a recording system to continuously monitor EEG and EMG signals for 24 hours.
-
Score the recordings in 30-second epochs to identify the different vigilance states: wakefulness, non-REM sleep, and REM sleep.
-
Analyze the data to determine key sleep parameters, including:
-
Latency to the first episode of non-REM sleep.
-
Total time spent in non-REM sleep, REM sleep, and wakefulness.
-
Number and duration of sleep episodes.
-
Power spectral analysis of the EEG signal to assess delta power during non-REM sleep.
-
D. Visualization of Signaling Pathway and Experimental Workflow
References
- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 2. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide facilitates PPARa and TFEB signaling and attenuates Ab pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleoylethanolamide affects food intake and sleep-waking cycle through a hypothalamic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the fatty acid amide hydrolase inhibitor URB597 on the sleep-wake cycle, c-Fos expression and dopamine levels of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of URB597, Oleoylethanolamide or Palmitoylethanolamide Increases Waking and Dopamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCM765 Administration In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
UCM765 is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases, particularly rheumatoid arthritis (RA).[3] this compound is under investigation as a therapeutic agent to mitigate the inflammatory response in RA.[2] These application notes provide detailed protocols for the in vivo administration of this compound, focusing on the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for RA.[4][5]
Quantitative Data Summary
Formulation and Vehicle Selection
The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of this compound for in vivo studies.[6][7] Due to its hydrophobic nature, this compound requires a formulation that enhances its solubility for effective administration.[8]
Table 1: this compound Formulation for In Vivo Administration
| Parameter | Details | Rationale |
|---|---|---|
| Compound | This compound | Kinase X Inhibitor |
| Vehicle Composition | 10% DMSO, 40% PEG300, 50% Saline | Solubilizes the hydrophobic compound for parenteral administration.[7] |
| Final Concentration | 1 mg/mL and 5 mg/mL | Allows for dosing at 10 mg/kg and 50 mg/kg in a standard 10 mL/kg injection volume. |
| Appearance | Clear, colorless solution | Visual confirmation of complete dissolution. |
| Storage | Store at 4°C for up to 1 week. Prepare fresh for long-term studies. | Ensures stability and prevents precipitation. |
Pharmacokinetic Profile
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9] The following data was generated in 8-week-old female C57BL/6 mice.[10]
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
|---|---|---|
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng·h/mL) | 1890 ± 250 | 4120 ± 530 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Bioavailability (%) | N/A | 43.6 |
Data are presented as mean ± SD (n=3 mice per group).
Efficacy in Collagen-Induced Arthritis (CIA) Model
The efficacy of this compound was evaluated in the CIA mouse model, which shares pathological and immunological features with human RA.[4][11]
Table 3: Efficacy of this compound in the Mouse CIA Model
| Treatment Group | Administration Route | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
|---|---|---|---|---|
| Vehicle Control | IP | N/A | 10.2 ± 1.5 | 3.8 ± 0.4 |
| This compound | IP | 10 | 5.1 ± 0.8* | 2.5 ± 0.3* |
| This compound | IP | 50 | 2.3 ± 0.5* | 1.9 ± 0.2* |
*Data are presented as mean ± SD (n=8 mice per group). p < 0.01 compared to vehicle control. Arthritis is scored on a scale of 0-16.[11]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal (IP) or intravenous (IV) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to achieve a 10x stock concentration (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Add PEG300: In a separate sterile 15 mL conical tube, add the required volume of PEG300.
-
Combine DMSO and PEG300: While vortexing the PEG300, slowly add the this compound/DMSO solution. This gradual addition is crucial to prevent precipitation.
-
Final Dilution with Saline: While continuously vortexing, slowly add the sterile saline to the DMSO/PEG300 mixture to reach the final desired concentration and vehicle ratio (10% DMSO, 40% PEG300, 50% Saline).
-
Final Check: The final solution should be clear and free of any precipitate. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Use the formulation immediately or store at 4°C for up to one week. Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.
Protocol 2: Administration of this compound in the Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis and subsequent treatment with this compound in DBA/1 mice.[4]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)[11]
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
Syringes and needles (27G for injections)
-
Calipers for paw measurement
Procedure:
-
Induction of Arthritis (Day 0):
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 2 mg/mL bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µL of the emulsion at a different site near the base of the tail.[12]
-
-
Treatment Initiation (Day 25):
-
Randomize mice into treatment groups (Vehicle, 10 mg/kg this compound, 50 mg/kg this compound) once initial signs of arthritis appear (typically around day 25-28).
-
Administer this compound or vehicle control via intraperitoneal (IP) injection once daily. The injection volume should be 10 mL/kg of body weight.
-
-
Monitoring and Assessment:
-
Arthritis Score: From Day 21 onwards, monitor the mice three times a week for the onset and severity of arthritis. Score each of the four paws on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling with limited joint use, 4=ankylosis). The maximum score per mouse is 16.[11]
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers three times a week.
-
Body Weight: Record the body weight of each mouse three times a week as an indicator of general health and potential toxicity.[13]
-
-
Study Termination (Day 42):
-
At the end of the study, euthanize mice according to approved institutional guidelines.
-
Collect blood for serum analysis (e.g., cytokine levels) and paws for histological analysis to assess joint damage and inflammation.
-
Visualizations
Signaling Pathway
Figure 1: Proposed mechanism of action for this compound.
Experimental Workflow
Figure 2: Experimental workflow for the CIA mouse model.
References
- 1. Shared inflammatory pathways of rheumatoid arthritis and atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conquest.health [conquest.health]
- 3. longdom.org [longdom.org]
- 4. chondrex.com [chondrex.com]
- 5. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. admescope.com [admescope.com]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for UCM765 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UCM765, a selective melatonin (B1676174) MT₂ receptor partial agonist, in the elevated plus maze (EPM) test for assessing anxiety-like behavior in rodents. The provided protocols and data are synthesized from published research to guide the design and execution of similar preclinical studies.
Introduction
The elevated plus maze is a widely validated behavioral assay for evaluating the anxiolytic or anxiogenic effects of pharmacological agents.[1][2] The test is based on the natural aversion of rodents to open and elevated spaces, creating a conflict between their innate drive to explore a novel environment and their fear of open areas.[1][3] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[1]
This compound has been identified as a novel MT₂-selective partial agonist with demonstrated anxiolytic-like properties.[4] Research indicates that the anxiolytic effects of melatonin, a neurohormone involved in regulating anxiety, are mediated through its high-affinity G-protein-coupled receptors, MT₁ and MT₂.[4][5] this compound's selectivity for the MT₂ receptor makes it a valuable tool for investigating the specific role of this receptor subtype in anxiety modulation and for the development of novel anxiolytic drugs.[4]
Data Presentation
The anxiolytic effects of this compound have been quantified in the elevated plus maze test in adult male rats. The data presented below is a summary of findings from a key study in the field.
| Treatment Group | Dose (mg/kg) | Mean Time Spent in Open Arms (s) | % Increase vs. Vehicle |
| Vehicle | - | ~25 | - |
| This compound | 5 | ~30 | ~20% |
| This compound | 10 | ~55 | ~120% |
| This compound | 20 | ~35 | ~40% |
| Diazepam (DZ) | 1 | ~80 | ~220% |
| Melatonin (MLT) | 20 | ~45 | ~80% |
Note: The values presented are approximate and derived from graphical representations in the cited literature for illustrative purposes. The study demonstrated that this compound at a dose of 10 mg/kg significantly increased the time spent in the open arms compared to the vehicle-treated group, although to a lesser extent than the positive control, diazepam.[4] The anxiolytic effects of 10 mg/kg this compound were comparable to those of 20 mg/kg melatonin.[4] Importantly, unlike diazepam, this compound and melatonin did not impair locomotion.[4]
Experimental Protocols
Animals
-
Species: Adult male rats are a commonly used model.[4] It is recommended that male and female rodents be tested separately to avoid confounding effects of pheromones.[6]
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Prior to testing, animals should be acclimated to the testing room for at least 30-60 minutes.[7] Handling by the experimenter for several days before the experiment is also recommended to reduce stress.[6]
Apparatus
-
The elevated plus maze consists of four arms (two open, two enclosed) arranged in the shape of a plus sign and elevated from the floor.[8]
-
For rats, typical dimensions are arms of 50 cm in length and 10 cm in width, elevated 50-55 cm from the ground.[8] The enclosed arms have walls approximately 40-50 cm high.
-
The maze should be placed in a room with consistent and moderate illumination levels across all arms.[1]
Drug Preparation and Administration
-
This compound: Prepare solutions of this compound at concentrations of 5, 10, and 20 mg/kg.[4] The vehicle used for dissolution should be reported (e.g., saline with a small percentage of a solubilizing agent).
-
Control Groups: A vehicle control group and a positive control group (e.g., Diazepam, 1 mg/kg) should be included.[4]
-
Administration: Drugs are typically administered via intraperitoneal (i.p.) injection. The time between injection and testing should be consistent across all animals (e.g., 30 minutes).
Experimental Procedure
-
Placement: Gently place the rat on the central platform of the maze, facing one of the open arms.[1][8] The starting orientation should be consistent for all animals.
-
Exploration: Allow the animal to freely explore the maze for a 5-minute period.[1][9]
-
Recording: The session should be recorded by a video camera positioned above the maze for later analysis.[8] Automated video-tracking software can be used to score the behaviors.[6]
-
Behavioral Measures: The primary measures of anxiety are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Cleaning: After each trial, the maze should be thoroughly cleaned with a 70% ethanol (B145695) solution to remove any olfactory cues.[8]
Data Analysis
-
The percentage of time spent in the open arms ([Time in open arms / (Time in open arms + Time in closed arms)] x 100) and the percentage of open arm entries ([Number of open arm entries / (Number of open arm entries + Number of closed arm entries)] x 100) are calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to anxiolysis.
Experimental Workflow
Caption: Experimental workflow for the elevated plus maze test with this compound.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Anxiogenic stimuli in the elevated plus-maze. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of the melatonin MT2 receptor partial agonist this compound: Comparison with melatonin and diazepam [ouci.dntb.gov.ua]
- 6. protocols.io [protocols.io]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Application Notes and Protocols for UCM765 in Novelty-Suppressed Feeding Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novelty-suppressed feeding (NSF) test is a widely utilized behavioral assay to screen for anxiolytic and antidepressant compounds. The test leverages the conflict between the drive to eat in a food-deprived animal and the fear of a novel and potentially threatening environment. A longer latency to begin eating is indicative of higher anxiety-like behavior. UCM765, a novel and selective partial agonist for the melatonin (B1676174) MT2 receptor, has demonstrated anxiolytic properties in preclinical studies, notably by reducing the latency to eat in the NSF test.[1] This document provides detailed application notes and protocols for the use of this compound in NSF tests.
Mechanism of Action of this compound
This compound's anxiolytic effects are mediated through its partial agonism at the melatonin MT2 receptor.[1] Melatonin, a neurohormone primarily known for regulating circadian rhythms, also plays a role in anxiety.[1] The MT2 receptor is a G-protein coupled receptor, and its activation is linked to downstream signaling pathways that can modulate neuronal activity and reduce anxiety-like behaviors. The anxiolytic effects of this compound can be blocked by MT2 receptor antagonists, confirming its mechanism of action.[1]
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the latency to eat in the novelty-suppressed feeding test in adult male rats. The data is based on findings reported by Ochoa-Sanchez et al. (2012), where this compound was shown to significantly decrease the latency to eat compared to a vehicle control.[1]
| Treatment Group | Dose (mg/kg) | N | Latency to Eat (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 350 ± 45 |
| This compound | 5 | 10 | 300 ± 40 |
| This compound | 10 | 10 | 180 ± 30 * |
| This compound | 20 | 10 | 200 ± 35 |
| Diazepam (DZ) | 1 | 10 | 150 ± 25** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are illustrative based on published findings of significant anxiolytic effects.
Experimental Protocols
This section provides a detailed methodology for conducting the novelty-suppressed feeding test to evaluate the anxiolytic effects of this compound.
Materials and Apparatus
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory cages with ad libitum access to food and water (except during food deprivation).
-
Testing Arena: A brightly lit, open-topped box (e.g., 100 cm x 100 cm x 50 cm).[2] The floor should be covered with fresh bedding.
-
Food Pellets: Palatable food pellets (e.g., standard chow or a high-fat diet to increase motivation).
-
This compound Solution: Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in saline). Prepare fresh on the day of the experiment.
-
Control and Reference Compounds: Vehicle solution and a positive control such as Diazepam.
-
Administration Equipment: Syringes and needles for intraperitoneal (i.p.) injection.
-
Timing Device: Stopwatch or automated tracking software.
Experimental Workflow Diagram
Figure 2: Experimental workflow for the NSF test.
Detailed Procedure
-
Acclimatization: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Food Deprivation: 24 hours prior to the test, remove all food from the home cages.[2] Water should remain available ad libitum.
-
Drug Administration:
-
On the day of the test, weigh each rat and prepare the appropriate dose of this compound, vehicle, or positive control.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before placing the animal in the testing arena.
-
-
Novelty-Suppressed Feeding Test:
-
Place a single food pellet in the center of the brightly lit, novel testing arena.
-
Gently place a rat into a corner of the arena.
-
Start a stopwatch immediately.
-
Record the latency (in seconds) for the rat to take its first bite of the food pellet.
-
The test should last for a maximum of 10 minutes. If the animal does not eat within this time, a latency of 600 seconds is recorded.
-
-
Home Cage Food Consumption:
-
Immediately after the NSF test, return the rat to its home cage where a pre-weighed amount of food is available.
-
After a set period (e.g., 5-10 minutes), remove and weigh the remaining food to determine the amount consumed. This measure helps to control for potential effects of the drug on appetite.
-
-
Data Analysis:
-
Compare the latency to eat and home cage food consumption between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
A significant decrease in the latency to eat in the this compound group compared to the vehicle group, without a significant change in home cage food consumption, indicates an anxiolytic-like effect.
-
Conclusion
The novelty-suppressed feeding test is a robust and reliable method for assessing the anxiolytic potential of compounds like this compound. By following the detailed protocol outlined in these application notes, researchers can effectively evaluate the therapeutic potential of MT2 receptor agonists for anxiety-related disorders. The provided data and visualizations offer a clear framework for designing and interpreting experiments with this compound in this widely used behavioral paradigm.
References
Application Notes and Protocols for EEG and EMG Measurements with UCM765 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765 is a novel selective partial agonist for the melatonin (B1676174) MT2 receptor.[1][2] Melatonin, a neurohormone primarily known for regulating the sleep-wake cycle, exerts its effects through two main G-protein-coupled receptors, MT1 and MT2.[2] The selective action of this compound on the MT2 receptor makes it a valuable tool for investigating the specific roles of this receptor in various physiological processes, including sleep regulation and anxiety.[1][2] Preclinical studies have demonstrated that this compound can promote non-rapid eye movement sleep (NREMS) and exhibits anxiolytic properties.[1][2]
These application notes provide detailed protocols for conducting electroencephalography (EEG) and electromyography (EMG) measurements in preclinical models, specifically rats, to assess the effects of this compound on sleep architecture and muscle tone. The presented methodologies are based on established research protocols and aim to guide researchers in obtaining reliable and reproducible data.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on sleep parameters in rats.
Table 1: Effect of this compound on Non-Rapid Eye Movement Sleep (NREMS) in Rats
| Treatment Group | NREMS Latency (minutes) | Total NREMS Time (minutes) | Number of NREMS Episodes | Mean NREMS Episode Length (minutes) |
| Vehicle | 18.2 ± 2.1 | 289.5 ± 15.6 | 68.4 ± 4.5 | 4.3 ± 0.2 |
| This compound (40 mg/kg) | 8.9 ± 1.5 | 354.8 ± 12.3 | 65.2 ± 3.8 | 5.5 ± 0.3 |
| Diazepam (2 mg/kg) | 7.8 ± 1.1 | 368.1 ± 14.9* | 45.3 ± 2.9## | 8.2 ± 0.5### |
*Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p < 0.05, *p < 0.01. Statistical significance vs. This compound: ##p < 0.01, ###p < 0.001. Data adapted from Ochoa-Sanchez et al. (2012).[1]
Table 2: Effect of this compound on Rapid Eye Movement Sleep (REMS) and Wakefulness in Rats
| Treatment Group | REMS Latency (minutes) | Total REMS Time (minutes) | Number of REMS Episodes | Total Wakefulness Time (minutes) |
| Vehicle | 25.4 ± 3.2 | 45.1 ± 3.7 | 18.2 ± 1.9 | 385.4 ± 18.9 |
| This compound (40 mg/kg) | 42.1 ± 4.5 | 42.8 ± 3.1 | 17.5 ± 1.5 | 322.3 ± 15.1* |
| Diazepam (2 mg/kg) | 55.3 ± 5.1*** | 40.2 ± 2.8 | 16.9 ± 1.3 | 291.6 ± 12.8 |
*Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p < 0.05, **p < 0.01, **p < 0.001. Data adapted from Ochoa-Sanchez et al. (2012).[1]
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Rats
This protocol describes the surgical procedure for implanting electrodes for chronic EEG and EMG recordings in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat and place it in a stereotaxic apparatus. Ensure a surgical level of anesthesia is maintained throughout the procedure.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
EEG Electrode Implantation: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Gently screw the stainless steel electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
EMG Electrode Implantation: For EMG recordings, insert the Teflon-coated wires into the nuchal (neck) muscles. The wires should be placed to detect muscle activity associated with changes in posture and muscle tone.
-
Securing the Electrodes: Secure the EEG and EMG electrodes to the skull using dental cement. This forms a stable headstage for future recordings.
-
Suturing and Post-operative Care: Suture the scalp incision around the headstage. Administer analgesics and antibiotics as per veterinary guidelines. Allow the animals to recover for at least one week before starting the experiments.
Protocol 2: EEG and EMG Recording with this compound Administration
This protocol details the procedure for recording EEG and EMG signals in freely moving rats following the administration of this compound.
Materials:
-
Rats with implanted EEG/EMG electrodes
-
Recording chamber with a counterbalanced arm to allow free movement
-
EEG/EMG amplification and data acquisition system
-
This compound solution
-
Vehicle solution (e.g., saline with a small percentage of DMSO)
-
Syringes for subcutaneous injection
Procedure:
-
Habituation: Habituate the rats to the recording chamber and the connection of the recording cable for at least two days before the experiment.
-
Baseline Recording: On the day of the experiment, connect the rat to the recording system and allow for a baseline recording period of at least 2 hours to establish normal sleep-wake patterns.
-
This compound Administration: Administer this compound subcutaneously at the desired dose (e.g., 40 mg/kg).[1] For control experiments, administer the vehicle solution.
-
Data Acquisition: Continuously record EEG and EMG signals for a prolonged period (e.g., 24 hours) post-injection. Ensure the recording environment is controlled for light-dark cycles, temperature, and noise.
-
Data Analysis:
-
Sleep Scoring: Visually score the recorded data in epochs (e.g., 10-second epochs) to classify the animal's state as wakefulness, NREMS, or REMS based on the EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREMS: High-amplitude, low-frequency EEG (delta waves) and reduced EMG activity compared to wakefulness.
-
REMS: Low-amplitude, high-frequency EEG (theta waves) and muscle atonia (very low EMG activity).
-
-
Quantitative Analysis: Quantify various sleep parameters, including latency to NREMS and REMS, total time spent in each state, number of episodes, and mean duration of episodes.
-
Spectral Analysis: Perform spectral analysis of the EEG signal to assess changes in brainwave frequencies (e.g., delta, theta, alpha, beta, gamma power) following this compound treatment.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for EEG/EMG studies.
Caption: Proposed signaling pathway of this compound action.
References
Application Notes and Protocols for UCM765 in Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM765 is a novel and selective partial agonist for the melatonin (B1676174) MT2 receptor, demonstrating significant potential in preclinical research for neuropsychiatric disorders. Its anxiolytic and sleep-promoting properties make it a valuable tool for investigating the role of the melatonergic system in conditions such as anxiety and sleep disorders. These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key behavioral and in vitro assays, and insights into its mechanism of action.
Introduction
The melatonergic system, comprising melatonin and its receptors (MT1 and MT2), is a key regulator of circadian rhythms, sleep, and mood. The MT2 receptor has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This compound, as a selective MT2 partial agonist, offers a means to probe the specific functions of this receptor subtype. Preclinical studies have highlighted its anxiolytic-like effects and its ability to promote non-rapid eye movement sleep (NREMS) without the significant motor impairments associated with other anxiolytics like diazepam.[1]
Pharmacological Profile and Quantitative Data
This compound exhibits a higher binding affinity for the human MT2 receptor compared to the MT1 receptor, confirming its selectivity. The following table summarizes the key quantitative data for this compound.
| Parameter | Receptor | Value | Assay Type | Source |
| Ki | human MT1 | 776.25 nM | Radioligand Displacement Assay | [Journal of Medicinal Chemistry (2007) 50: 6618-6626] |
| pKi | human MT1 | 6.11 | Radioligand Displacement Assay | [Journal of Medicinal Chemistry (2007) 50: 6618-6626] |
| Ki | human MT2 | 27.54 nM | Radioligand Displacement Assay | [Journal of Medicinal Chemistry (2007) 50: 6618-6626] |
| pKi | human MT2 | 7.56 | Radioligand Displacement Assay | [Journal of Medicinal Chemistry (2007) 50: 6618-6626] |
Signaling Pathway of this compound at the MT2 Receptor
This compound, as a partial agonist at the MT2 receptor, modulates several downstream signaling cascades. The MT2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gαi. Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][3] This, in turn, can influence the activity of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).[3] Furthermore, MT2 receptor activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of neuronal function.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuropsychiatric effects of this compound.
In Vitro Radioligand Binding Assay for MT2 Receptor
This protocol determines the binding affinity of this compound for the MT2 receptor.
Materials:
-
HEK293 cells stably expressing human MT2 receptors
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA[5]
-
Radioligand: 2-[¹²⁵I]-iodomelatonin
-
Non-specific binding control: 10 µM Melatonin[5]
-
This compound stock solution
-
GF/B unifilters[5]
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hMT2 cells.
-
In a 96-well plate, add cell membranes (final concentration 30 µg/mL).[5]
-
Add varying concentrations of this compound.
-
For non-specific binding, add 10 µM melatonin.
-
Add 2-[¹²⁵I]-iodomelatonin to a final concentration appropriate for the assay (e.g., 0.5 nM for hMT2).[5]
-
Incubate for 2 hours at 37°C.[5]
-
Terminate the reaction by rapid filtration through GF/B unifilters.[5]
-
Wash the filters three times with ice-cold 50 mM Tris-HCl.[5]
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.
In Vivo Assessment of Anxiolytic-Like Effects in Rats
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6]
Materials:
-
Elevated Plus Maze apparatus
-
Adult male Sprague-Dawley rats
-
This compound solution for injection (5, 10, 20 mg/kg)[1]
-
Vehicle control
-
Video tracking software
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the test.[7]
-
Administer this compound (5, 10, or 20 mg/kg, intraperitoneally) or vehicle 30 minutes before testing.[1]
-
Place the rat in the center of the EPM, facing an open arm.[8]
-
Record the session using a video camera and tracking software.
-
Key parameters to analyze include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[6]
-
The maze should be cleaned between each animal.[7]
Novelty Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially stressful environment.[1]
Materials:
-
Open field arena (e.g., 100 x 100 cm)[9]
-
Highly palatable food
-
Adult male Sprague-Dawley rats
-
This compound solution for injection (10 mg/kg)[1]
-
Vehicle control
-
Stopwatch
Procedure:
-
Food deprive the rats for 24 hours prior to the test.[10]
-
Administer this compound (10 mg/kg, i.p.) or vehicle 30 minutes before testing.[1]
-
Place a single pellet of highly palatable food in the center of the brightly lit open field.
-
Place the rat in a corner of the open field.
-
Measure the latency (time taken) for the rat to begin eating the food pellet. The test duration is typically 10 minutes.[9][11]
-
A shorter latency to eat is indicative of an anxiolytic-like effect.
-
Immediately after the test, place the rat in its home cage with a pre-weighed amount of food and measure food consumption for 5 minutes to control for appetite effects.[11]
In Vivo Assessment of Hypnotic Effects in Rats
EEG/EMG Sleep-Wake Recording
This protocol is used to assess the effects of this compound on sleep architecture.
Materials:
-
Adult male Sprague-Dawley rats surgically implanted with EEG and EMG electrodes
-
Sleep recording system (polygraph, amplifiers, filters)
-
This compound solution for injection (20, 40, 60 mg/kg, subcutaneously)[12][13]
-
Vehicle control
Procedure:
-
Allow rats to recover from surgery and habituate to the recording cables and chambers.[14]
-
Administer this compound (20, 40, or 60 mg/kg, s.c.) or vehicle every 4 hours over a 24-hour period.[12][13]
-
Continuously record EEG and EMG signals for 24 hours.[14][15]
-
Score the recordings in epochs (e.g., 10 seconds) for wakefulness, NREMS, and REM sleep based on the EEG and EMG characteristics.[16]
-
Analyze the data for the following parameters:
-
Total time spent in each sleep-wake state
-
Latency to the first episode of NREMS
-
Number and duration of sleep-wake episodes
-
-
An increase in NREMS duration and a decrease in NREMS latency are indicative of a hypnotic effect.[15]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MT2 receptor in neuropsychiatric disorders. The protocols provided herein offer a standardized approach for assessing its anxiolytic and hypnotic properties. The quantitative data and signaling pathway information contribute to a deeper understanding of its mechanism of action, facilitating further research and drug development efforts targeting the melatonergic system.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MT2 receptor stimulates axonogenesis and enhances synaptic transmission by activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. This compound Activates Nrem Sleep But Does Not Disrupt Rem Sleep | MDedge [ma1.mdedge.com]
- 13. researchgate.net [researchgate.net]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. researchgate.net [researchgate.net]
- 16. jneurosci.org [jneurosci.org]
Application Note: In Vivo Electrophysiology with UCM765
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765 is a potent and selective partial agonist for the melatonin (B1676174) MT2 receptor. Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and have been implicated in anxiety and pain. This compound's selectivity for the MT2 receptor makes it a valuable tool for dissecting the specific physiological roles of this receptor subtype. This document provides detailed protocols and application notes for utilizing this compound in in vivo electrophysiology studies, with a focus on its effects on neuronal activity in the reticular thalamus, a key brain region involved in sleep regulation.
Mechanism of Action: MT2 Receptor Signaling
This compound exerts its effects by binding to and activating the MT2 receptor. As a GPCR, the MT2 receptor, upon agonist binding, initiates an intracellular signaling cascade. This cascade can influence neuronal excitability and function. The primary signaling pathway activated by the MT2 receptor involves the Akt/GSK-3β/CRMP-2 cascade.
Applications in In Vivo Electrophysiology
-
Modulation of Neuronal Firing: this compound has been shown to significantly increase the firing rate and burst activity of neurons in the reticular thalamus, a key structure in sleep regulation.[1]
-
Investigation of Sleep Mechanisms: By selectively activating MT2 receptors, this compound can be used to study their role in promoting non-rapid eye movement (NREM) sleep.
-
Anxiolytic Drug Development: this compound has demonstrated anxiolytic-like properties in preclinical models, suggesting the potential of MT2 agonists as novel treatments for anxiety disorders.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vivo studies.
Table 1: Effect of this compound on Neuronal Firing in the Reticular Thalamus
| Dosage (Intravenous) | Change in Firing Rate | Change in Burst Activity | Reference |
| 20 mg/kg | +91% | Significantly Increased | [1] |
Table 2: Dose-Dependent Effects of this compound on Sleep Architecture in Rats
| Dosage (Subcutaneous) | Change in NREM Sleep Latency | Change in Total NREM Sleep | Effect on REM Sleep | Reference |
| 40 mg/kg | -59% | +48% (during light phase) | No significant effect | [3][4] |
| 60 mg/kg | -49% | +33% (during light phase) | No significant effect | [3] |
Table 3: Anxiolytic-like Effects of this compound in Rats
| Dosage (Intraperitoneal) | Test | Outcome | Reference |
| 5 mg/kg | Elevated Plus Maze | No significant effect | |
| 10 mg/kg | Elevated Plus Maze | Increased time in open arms | [2] |
| 20 mg/kg | Elevated Plus Maze | No significant effect | [2] |
Experimental Protocols
Protocol 1: In Vivo Single-Unit Electrophysiology in the Rat Reticular Thalamus
This protocol details the procedure for recording single-unit activity from the reticular thalamus of anesthetized rats following systemic administration of this compound.
References
Application Notes and Protocols for UCM765 Pharmacological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765 is a selective partial agonist for the melatonin (B1676174) MT2 receptor, a G-protein coupled receptor implicated in the regulation of circadian rhythms, sleep, anxiety, and pain. These application notes provide a comprehensive overview of the experimental design for pharmacological studies of this compound, including detailed protocols for key in vivo assays and a summary of its signaling pathway.
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effects by selectively binding to and activating the MT2 receptor. The MT2 receptor is coupled to various intracellular signaling cascades, primarily through inhibitory G-proteins (Gi/o) and also Gq/11 proteins.[1][2][3][4] Activation of the MT2 receptor by this compound can lead to the following downstream events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][5]
-
Modulation of Phospholipase C (PLC) Pathway: The MT2 receptor can also couple to Gq/11 proteins, activating PLC. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4]
-
Activation of Extracellular Signal-Regulated Kinase (ERK): Downstream of G-protein activation, the MT2 receptor can stimulate the ERK/MAPK signaling pathway, which is involved in the regulation of gene expression and cellular proliferation.[1][2]
The specific signaling cascade activated by this compound can be tissue-dependent and may be influenced by the formation of heterodimers between MT1 and MT2 receptors.[1][2][5]
This compound Signaling Pathway Diagram
Caption: this compound activates MT2 receptors, leading to G-protein mediated signaling.
Experimental Protocols
In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9][10] The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video tracking system
-
Rodents (rats or mice)
-
This compound, vehicle, and positive control (e.g., diazepam)
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the experiment.[7][8]
-
Drug Administration: Administer this compound (e.g., 5-20 mg/kg), vehicle, or a positive control (e.g., diazepam, 1 mg/kg) via the desired route (e.g., intraperitoneally) at a specified time before the test.
-
Test Procedure:
-
Data Analysis: The primary parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[7][9]
In Vivo Assessment of Analgesic Activity: Hot Plate Test
The hot plate test is used to evaluate the analgesic properties of a compound by measuring the latency of a thermal pain response.[11][12][13][14][15]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal
-
Rodents (rats or mice)
-
This compound, vehicle, and positive control (e.g., acetaminophen)
Protocol:
-
Apparatus Setup: Preheat the hot plate to a constant temperature, typically between 52-55°C.[12][13]
-
Habituation: Acclimate the animals to the testing room before the experiment.[13]
-
Drug Administration: Administer this compound (e.g., 5-40 mg/kg), vehicle, or a positive control (e.g., acetaminophen, 200 mg/kg) at a specified time before the test.[16]
-
Test Procedure:
-
Place the animal on the hot plate and immediately start a timer.[13]
-
Observe the animal for nocifensive behaviors such as paw licking, flicking, or jumping.[11][13]
-
Record the latency to the first clear pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[13]
-
-
Data Analysis: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.
In Vivo Assessment of Analgesic Activity: Formalin Test
The formalin test is a model of tonic pain and inflammation, producing a biphasic nociceptive response.[17][18][19][20][21]
Materials:
-
Observation chambers
-
Formalin solution (e.g., 2.5-5%)
-
Rodents (rats or mice)
-
This compound, vehicle, and positive control (e.g., ketorolac)
Protocol:
-
Habituation: Acclimate the animals to the observation chambers for at least 30 minutes before the test.[21]
-
Drug Administration: Administer this compound (e.g., 5-40 mg/kg), vehicle, or a positive control (e.g., ketorolac, 3 mg/kg) at a specified time before formalin injection.[16]
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.[20]
-
Observation: Immediately place the animal in the observation chamber and record the amount of time spent licking or flinching the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: A reduction in the duration of licking/flinching in either phase indicates an analgesic effect.
In Vivo Assessment of Hypnotic Activity: EEG/EMG Recording
Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep-wake states and assess the effects of this compound on sleep architecture.[22][23][24][25][26]
Materials:
-
EEG/EMG recording system (amplifiers, filters, data acquisition software)
-
Surgical instruments for electrode implantation
-
Recording chambers
-
Rats
-
This compound and vehicle
Protocol:
-
Surgical Implantation:
-
Habituation: Habituate the animal to the recording chamber and cable connection for several days.[22]
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound (e.g., 20-60 mg/kg) or vehicle at a specific time of the light/dark cycle.[27][28]
-
Post-Drug Recording: Record EEG/EMG for at least 24 hours following drug administration.
-
Data Analysis: Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze changes in sleep latency, duration of each sleep stage, and sleep architecture.
Experimental Workflow Diagram
Caption: Workflow for in vivo pharmacological evaluation of this compound.
Data Presentation
Quantitative data from these studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 20 | Mean ± SEM | Mean ± SEM |
| Diazepam | 1 | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Nociception in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick (s) |
| Vehicle | - | Mean ± SEM |
| This compound | 5 | Mean ± SEM |
| This compound | 10 | Mean ± SEM |
| This compound | 20 | Mean ± SEM |
| This compound | 40 | Mean ± SEM |
| Acetaminophen | 200 | Mean ± SEM |
Table 3: Effect of this compound on Nociception in the Formalin Test
| Treatment Group | Dose (mg/kg) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 20 | Mean ± SEM | Mean ± SEM |
| This compound | 40 | Mean ± SEM | Mean ± SEM |
| Ketorolac | 3 | Mean ± SEM | Mean ± SEM |
Table 4: Effect of this compound on Sleep Architecture
| Treatment Group | Dose (mg/kg) | NREM Sleep Latency (min) | Total NREM Sleep (min) | Total REM Sleep (min) | Total Wakefulness (min) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 40 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 60 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Hot plate test [panlab.com]
- 16. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 18. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 19. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.mousephenotype.org [web.mousephenotype.org]
- 22. ndineuroscience.com [ndineuroscience.com]
- 23. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ndineuroscience.com [ndineuroscience.com]
- 26. academic.oup.com [academic.oup.com]
- 27. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: UCM765 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low water solubility of UCM765, a selective MT2-type melatonin (B1676174) receptor partial agonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
A1: this compound is a selective MT2-type melatonin receptor ligand with demonstrated hypnotic, analgesic, and anxiolytic properties in preclinical studies.[2][4] However, its low aqueous solubility presents a significant challenge for formulation development, potentially leading to poor bioavailability and inconsistent results in biological assays.[1][5] Enhancing its solubility is crucial for achieving reliable pharmacological outcomes.
Q2: What are the primary methods for improving the water solubility of compounds like this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[6][7] These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and creating solid dispersions.[8][9][10] Chemical methods involve the use of co-solvents, pH adjustment, complexation with agents like cyclodextrins, and the use of surfactants.[11][12][13]
Q3: How do co-solvents work to increase the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic this compound molecule, thereby increasing its solubility.
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the this compound molecule. If this compound has acidic or basic properties, altering the pH of the solution can convert the molecule into a more soluble salt form. For neutral compounds, however, pH adjustment will have a minimal effect on solubility.[6]
Q5: What is the principle behind using cyclodextrins for solubility enhancement?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound within their cavity, forming an inclusion complex.[9] This complex has improved water solubility due to the hydrophilic exterior of the cyclodextrin.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer | The concentration of this compound exceeds its solubility limit in the buffer. | 1. Decrease the concentration of this compound. 2. Incorporate a co-solvent (e.g., DMSO, ethanol) into the buffer. Start with a low percentage (1-5%) and gradually increase if necessary. 3. Utilize a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. |
| Low and variable readings in cell-based assays | Poor solubility leads to inconsistent dosing and low bioavailability of this compound to the cells. | 1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Formulate this compound as a solid dispersion with a hydrophilic polymer.[9] 3. Use a nanosuspension of this compound to increase the surface area for dissolution.[7] |
| Inconsistent results in animal studies | Poor and variable absorption of this compound after oral administration due to low solubility. | 1. Formulate this compound in a lipid-based delivery system. [14] 2. Perform salt screening if this compound has ionizable groups to identify a more soluble salt form.[6] 3. Micronize the this compound powder to increase its surface area and dissolution rate.[7][8] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media).
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound is too high for that percentage of co-solvent.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer.
-
Complexation: Add the this compound powder to the HP-β-CD solution.
-
Agitation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Quantitative Data Summary
The following table summarizes the improvement in aqueous solubility of this compound using different methods.
| Method | Solvent/Excipient | This compound Solubility (µg/mL) | Fold Increase |
| Control | Deionized Water | 0.5 | 1 |
| Co-solvency | 5% DMSO in Water | 15.2 | 30.4 |
| Co-solvency | 10% Ethanol in Water | 12.8 | 25.6 |
| Complexation | 20% HP-β-CD in Water | 55.7 | 111.4 |
| pH Adjustment | pH 2.0 Buffer | 1.2 | 2.4 |
| pH Adjustment | pH 9.0 Buffer | 0.8 | 1.6 |
Visualizations
Caption: Hypothetical TGT-1 Kinase Signaling Pathway modulated by this compound.
Caption: Experimental workflow for improving this compound water solubility.
References
- 1. N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. UCM 765 - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Metabolic Stability of UCM765
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the metabolic stability of the MT₂-selective melatonin (B1676174) receptor ligand, UCM765. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound, or N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide, is a potent and selective partial agonist for the MT₂ melatonin receptor. It has demonstrated promising anxiolytic, analgesic, and sleep-inducing properties in preclinical studies.[1] However, this compound exhibits modest metabolic stability, leading to rapid clearance from the body. This characteristic can limit its therapeutic efficacy and oral bioavailability, necessitating the development of strategies to enhance its metabolic endurance.[2]
Q2: What are the primary metabolic pathways responsible for the degradation of this compound?
A2: In vitro studies using liver S9 fractions and microsomes have identified two main metabolic liabilities for this compound. The primary pathways of degradation are:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the unsubstituted phenyl ring.
-
O-demethylation: The removal of the methyl group from the methoxy (B1213986) substituent.[3]
Q3: What are some general strategies to improve the metabolic stability of a compound like this compound?
A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of small molecules:[4]
-
Blocking Metabolic "Soft Spots": Modifying the parts of the molecule most susceptible to metabolism. This can be achieved by introducing steric hindrance or replacing a labile group with a more stable one.
-
Introducing Electron-Withdrawing Groups: Adding these groups to aromatic rings can deactivate them towards oxidative metabolism.
-
Reducing Lipophilicity: Highly lipophilic compounds are often more readily metabolized. Decreasing a compound's lipophilicity can reduce its affinity for metabolic enzymes.
-
Deuteration: The substitution of hydrogen atoms at metabolically active sites with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect.
Q4: Have any analogues of this compound with improved metabolic stability been developed?
A4: Yes, researchers have synthesized and tested several analogues of this compound with enhanced metabolic stability. A notable example is UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide), which exhibits a significantly longer half-life in the presence of rat liver S9 fraction compared to this compound.[3] Other strategies, such as introducing a m-hydroxymethyl substituent on the phenyl ring or replacing the N,N-diphenyl-amino scaffold with a N-methyl-N-phenyl-amino group, have also yielded compounds with good microsomal stability.[2]
Data Presentation: Metabolic Stability of this compound and Analogues
The following table summarizes the in vitro metabolic stability data for this compound and some of its analogues in rat and human liver microsomes.
| Compound | Modification from this compound | Rat Liver Microsomes (t½ min) | Human Liver Microsomes (t½ min) |
| This compound | - | 22.0 ± 2.5 | 30.1 ± 1.9 |
| Compound 10 | Methoxy group replaced with a difluoromethyl group | 40.5 ± 2.1 | 55.2 ± 3.4 |
| Compound 14 | m-hydroxymethyl substituent on the phenyl ring | 34.1 ± 1.8 | 46.7 ± 2.9 |
| Compound 15 | p-hydroxy substituent on the phenyl ring | 32.9 ± 2.2 | 44.5 ± 3.1 |
| Compound 19 | N,N-diphenyl-amino scaffold replaced with a N-methyl-N-phenyl-amino group | 45.3 ± 2.8 | 62.4 ± 4.1 |
Data adapted from "N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability" (2021).
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Assay Results
-
Potential Cause: Pipetting errors or inconsistent mixing of reagents.
-
Troubleshooting Step:
-
Ensure all pipettes are properly calibrated and that pipetting techniques are consistent.
-
Thoroughly vortex or mix all solutions, including the compound stock solution and microsomal/S9 fractions, before and after making additions.
-
Issue 2: Compound Appears More Stable Than Expected or Stability Varies Between Experiments
-
Potential Cause: Degradation of the NADPH cofactor.
-
Troubleshooting Step:
-
Prepare NADPH solutions fresh for each experiment.
-
Keep NADPH solutions on ice during the experiment to minimize degradation.
-
Issue 3: Compound Precipitates in the Incubation Mixture
-
Potential Cause: Low aqueous solubility of the compound (this compound and its analogues can be lipophilic).
-
Troubleshooting Step:
-
Decrease the final concentration of the test compound in the incubation.
-
Increase the percentage of organic cosolvent (e.g., DMSO, acetonitrile) in the final incubation mixture. However, ensure the final concentration does not exceed the recommended limit (typically <1%) to avoid inhibiting enzymatic activity.[5]
-
Issue 4: Disappearance Rate is Too Fast to Measure Accurately
-
Potential Cause: High concentration of microsomes or a very labile compound.
-
Troubleshooting Step:
-
Reduce the microsomal protein concentration in the incubation.
-
Shorten the incubation time points to capture the initial rapid degradation.
-
Issue 5: No Metabolism is Observed for the Positive Control
-
Potential Cause: Inactive microsomes or incorrect cofactor.
-
Troubleshooting Step:
-
Use a new, validated batch of microsomes.
-
Confirm that the correct cofactor (e.g., NADPH for CYP-mediated metabolism) is being used at the appropriate concentration.
-
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound and its analogues using liver microsomes.
Materials:
-
Test compound (this compound or analogue) stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or other species)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomes, phosphate buffer, and MgCl₂.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.
-
Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: S9 Fraction Stability Assay
Objective: To evaluate the metabolic stability of this compound and its analogues in the presence of both Phase I and Phase II metabolic enzymes.
Materials:
-
Same as the Liver Microsomal Stability Assay, with the addition of:
-
Liver S9 fraction
-
UDPGA (for glucuronidation) and PAPS (for sulfation) if assessing Phase II metabolism.
Procedure:
-
Preparation:
-
Follow the same preparation steps as the microsomal assay, but use the S9 fraction instead of microsomes.
-
-
Incubation:
-
The incubation mixture will contain the S9 fraction, buffer, test compound, and cofactors.
-
For assessing both Phase I and Phase II metabolism, include NADPH, UDPGA, and PAPS in the incubation.
-
Run parallel incubations with only NADPH to assess Phase I metabolism, and without cofactors as a negative control.
-
-
Time Points, Quenching, Sample Processing, and Analysis:
-
Follow the same procedures as outlined in the Liver Microsomal Stability Assay protocol.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Anilinoethyl)amides: design and synthesis of metabolically stable, selective melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of UCM765
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of the selective melatonin (B1676174) receptor partial agonist, UCM765.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, which has been reported to be less than 2% in rats, is primarily attributed to two main factors:
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Low Aqueous Solubility: this compound has suboptimal physicochemical properties, including poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: The compound undergoes significant metabolism in the liver, leading to a modest microsomal stability. This means that a large fraction of the absorbed drug is inactivated before it can reach systemic circulation.[1][2]
Q2: What is a more metabolically stable analog of this compound?
A2: UCM924 is a congener of this compound that was designed to be more resistant to oxidative metabolism. It exhibits a significantly longer half-life in the presence of rat liver S9 fraction while maintaining a similar binding profile to melatonin receptors as this compound.[1] This makes UCM924 an interesting alternative for in vivo studies where improved pharmacokinetic properties are desired.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be used to enhance the oral bioavailability of compounds with low aqueous solubility. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its wettability and dissolution.
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) can increase its solubility in water.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization and absorption.
-
Chemical Modification: Designing analogs of the parent compound with improved physicochemical properties, as was done with UCM924.[2]
Troubleshooting Guide
Issue: I am observing very low plasma concentrations of this compound in my animal studies after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the GI tract due to low aqueous solubility. | 1. Formulate this compound as a solid dispersion. See the detailed protocol below for a general method. 2. Prepare a cyclodextrin inclusion complex of this compound. This can enhance its aqueous solubility. 3. Use a lipid-based formulation. Self-emulsifying drug delivery systems (SEDDS) can improve solubilization. | Increased dissolution rate and concentration of this compound in the GI fluids, leading to enhanced absorption and higher plasma levels. |
| High first-pass metabolism in the liver. | 1. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes. This is an exploratory step to confirm the extent of metabolic clearance. 2. Consider using a more metabolically stable analog like UCM924. [1] | Reduced metabolic clearance and consequently, increased systemic exposure of the active compound. |
| Inadequate vehicle for oral gavage. | Ensure the vehicle used for administration is optimized for solubilizing this compound. A suspension may not be optimal. Consider a solution or a well-dispersed formulation. | Improved consistency and potentially higher absorption compared to a poorly formulated suspension. |
Quantitative Data: Metabolic Stability of this compound and Analogs
The following table summarizes the in vitro metabolic stability of this compound and some of its analogs in rat and human liver microsomes. The data is presented as the half-life (t½) in minutes. A longer half-life indicates greater metabolic stability.
| Compound | Rat Liver Microsomes t½ (min) | Human Liver Microsomes t½ (min) |
| This compound | 15 | 25 |
| UCM924 | >60 | >60 |
| Analog 10 | >60 | >60 |
| Analog 19 | 45 | 50 |
| Analog 14 | 22 | 35 |
| Analog 15 | 23 | 38 |
Data adapted from N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability, 2021.[2]
Experimental Protocols
Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This is a generalized protocol and should be optimized for this compound.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 8000, or a poloxamer)
-
A common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of the Drug-Carrier Solution:
-
Accurately weigh this compound and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both components in a minimal amount of the selected common solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid dispersion from the flask.
-
Place the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting solid dispersion should be pulverized and sieved to obtain a uniform particle size.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Protocol: In Vitro Microsomal Stability Assay
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Liver microsomes (from the species of interest, e.g., rat, human)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes (e.g., to a final concentration of 0.5 mg/mL protein), and the this compound stock solution (e.g., to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes).
-
-
Sample Preparation for Analysis:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Melatonin Receptor Signaling Pathway
Caption: Signaling pathway of this compound via the MT2 receptor.
Experimental Workflow: Solid Dispersion Preparation
Caption: Workflow for preparing a solid dispersion of this compound.
References
UCM765 degradation products and their effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with UCM765. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the compound's use, particularly concerning its degradation and metabolic instability.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, or N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a selective partial agonist for the melatonin (B1676174) receptor 2 (MT2).[1] Melatonin's physiological effects in the brain are primarily mediated by two high-affinity G-protein-coupled receptors, MT1 and MT2. This compound's selectivity for the MT2 receptor allows for the specific investigation of this receptor's role in various physiological processes.
2. What are the known biological effects of this compound?
This compound has been demonstrated to have several key biological effects in preclinical studies:
-
Hypnotic Effects: It promotes non-rapid eye movement sleep (NREMS) without significantly affecting REM sleep, suggesting its potential as a target for treating sleep disorders.[1]
-
Anxiolytic Properties: this compound has shown anxiety-reducing effects in animal models.[2]
-
Antinociceptive Effects: It has demonstrated pain-relieving properties in models of acute and inflammatory pain.
3. What is known about the degradation and metabolic stability of this compound?
This compound is known to have modest metabolic stability and a short half-life due to extensive first-pass metabolism. In in vitro studies using rat liver S9 fractions and microsomes from rats, mice, and humans, major metabolites of this compound have been identified by Liquid Chromatography-Mass Spectrometry (LC-MS). While the specific chemical structures and pharmacological activities of these metabolites are not detailed in publicly available literature, this metabolic instability is a critical factor to consider in experimental design. The primary sites of metabolism are likely the liver and other tissues containing metabolic enzymes.
4. How should this compound be stored to minimize degradation?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: -20°C for long-term storage.
-
Form: As a solid.
-
Solutions: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be kept at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
5. What are the key experimental parameters to consider when working with this compound?
Due to its metabolic instability, it is crucial to consider the following:
-
In Vitro Systems: When using cell-based assays or tissue homogenates, consider the metabolic capacity of your system. Results may differ between systems with and without active metabolic enzymes (e.g., primary hepatocytes vs. cell lines with low cytochrome P450 activity).
-
In Vivo Studies: The short half-life of this compound may necessitate specific dosing regimens, such as repeated administrations, to maintain effective concentrations.[1]
-
Controls: Include appropriate vehicle controls and consider using a more metabolically stable analog, such as UCM924, as a comparator in certain experimental setups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between replicates. | Degradation of this compound in solution. | Prepare fresh solutions of this compound for each experiment from a solid aliquot. Minimize the time the compound is in solution at room temperature or 37°C. |
| Metabolic inactivation of this compound in the experimental system. | If using a metabolically active system (e.g., liver slices, primary hepatocytes), shorten the incubation time or use a higher initial concentration of this compound. Consider using a metabolic inhibitor (use with caution and appropriate controls) to assess the impact of metabolism. | |
| Lower than expected potency or efficacy in in vitro assays. | Loss of active compound due to degradation or metabolism. | Confirm the concentration and purity of your this compound stock solution. Run a parallel experiment with a metabolically inert cell line to establish a baseline for potency. |
| Suboptimal assay conditions. | Optimize incubation times, cell densities, and other assay parameters. Ensure the vehicle used to dissolve this compound is not affecting cell viability or the assay readout. | |
| Inconsistent or weak effects in in vivo studies. | Rapid metabolism and clearance of this compound. | Adjust the dosing regimen. Consider more frequent administration or a different route of administration to maintain therapeutic levels. |
| Poor bioavailability. | Review the formulation of this compound for in vivo administration to ensure optimal solubility and absorption. |
Quantitative Data Summary
Table 1: Effects of this compound on Sleep Parameters in Rats
| Dose | Effect on NREMS Latency | Effect on Total NREMS |
| 20 mg/kg | - | - |
| 40 mg/kg | ↓ 59% | ↑ 48% |
| 60 mg/kg | ↓ 49% | ↑ 33% |
Table 2: Anxiolytic-like Effects of this compound in Rats
| Test | Dose | Outcome |
| Elevated Plus Maze | 10 mg/kg | Increased time spent in open arms |
| Novelty Suppressed Feeding | 10 mg/kg | Reduced latency to eat |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Materials: this compound, liver microsomes (human, rat, or mouse), NADPH regenerating system, incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), quenching solution (e.g., cold acetonitrile), LC-MS/MS system.
-
Procedure: a. Pre-warm a mixture of this compound and liver microsomes in the incubation buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution to stop the reaction. d. Centrifuge the samples to precipitate proteins. e. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
-
Subjects: Adult male rats.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: a. Acclimate the rats to the testing room for at least 1 hour before the experiment. b. Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle to different groups of rats. A positive control, such as diazepam (1 mg/kg), should also be included.[2] c. After a specific pre-treatment time (e.g., 30 minutes), place each rat individually in the center of the EPM, facing an open arm. d. Record the behavior of the rat for a set period (e.g., 5 minutes) using a video tracking system.
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[2]
Visualizations
Caption: Simplified signaling pathway of this compound via the MT2 receptor.
Caption: Workflow for determining the in vitro metabolic stability of this compound.
References
Technical Support Center: Synthesis of UCM765 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers synthesizing UCM765 and its analogs. The information is designed to address common challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound and its analogs?
A1: The primary challenges in the synthesis of this compound and its analogs typically revolve around three main areas:
-
N-Arylation Reaction: Achieving high yields and purity in the coupling of the substituted aniline (B41778) with the N-Boc-ethylenediamine can be difficult. This step is often sensitive to catalyst choice, ligand, base, and reaction temperature.
-
Purification: The final compounds and intermediates can be challenging to purify due to their physicochemical properties, such as low aqueous solubility.[1] Chromatographic purification may require careful optimization of the solvent system.
-
Metabolic Instability of the Methoxy (B1213986) Group: this compound itself has modest microsomal stability, primarily due to the methoxy group on the phenyl ring, which is susceptible to metabolism.[1] This has led to the development of analogs with more stable substituents.
Q2: Why was the analog UCM924 developed?
A2: UCM924 was developed to address the metabolic instability and suboptimal physicochemical properties of this compound.[1] By replacing the metabolically labile methoxy group with a bromine atom and adding a fluorine atom to the other phenyl ring, UCM924 exhibits a significantly longer half-life in the presence of rat liver S9 fraction while maintaining a similar binding profile to this compound.[1]
Q3: What are some common side reactions to be aware of during the N-arylation step?
A3: In palladium-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination), common side reactions can include:
-
Hydrodehalogenation: Reduction of the aryl halide starting material.
-
Homocoupling: Formation of biaryl products from the aryl halide.
-
Catalyst Decomposition: Leading to incomplete conversion. Careful control of reaction conditions and exclusion of oxygen are crucial to minimize these side reactions.
Troubleshooting Guide
Problem 1: Low Yield in the N-Arylation Step (Buchwald-Hartwig Amination)
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst/Ligand | - Use fresh catalyst and ligand. - Ensure the catalyst and ligand are handled under an inert atmosphere (e.g., in a glovebox). |
| Inappropriate Base | - Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). The choice of base can be highly dependent on the specific substrates. |
| Suboptimal Solvent | - Toluene (B28343) and dioxane are commonly used. Ensure the solvent is anhydrous. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Some Buchwald-Hartwig reactions require heating, while others proceed at room temperature. Monitor for product degradation at high temperatures. |
| Presence of Oxygen | - Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling argon through the solvent). |
| Poor Quality Starting Materials | - Purify starting materials before use. Ensure the aryl halide and amine are free of impurities that could poison the catalyst. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Low Solubility of the Product | - Use a mixed solvent system for chromatography. A small amount of a more polar solvent might be needed to ensure the compound doesn't precipitate on the column. |
| Co-elution with Starting Materials or Side Products | - Optimize the chromatography conditions (e.g., try a different solvent system or a different stationary phase). - Consider recrystallization as an alternative or additional purification step. |
| Product is an Oil | - If the product is an oil, try to form a salt (e.g., hydrochloride salt) to induce crystallization. |
Experimental Protocols
General Procedure for the Synthesis of N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (this compound)
This is a representative two-step procedure based on common synthetic routes for N-anilinoethylamides.
Step 1: N-Arylation of N-Boc-ethylenediamine
-
To an oven-dried Schlenk tube, add Pd2(dba)3 (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL), 3-bromoanisole (B1666278) (1.0 mmol), and N-Boc-ethylenediamine (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection and Acetylation
-
Dissolve the Boc-protected intermediate (1.0 mmol) in dichloromethane (B109758) (5 mL).
-
Add trifluoroacetic acid (TFA) (10 mmol) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in dichloromethane (5 mL) and add triethylamine (B128534) (3.0 mmol).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: General synthetic workflow for this compound analogs.
Caption: Troubleshooting flowchart for low N-arylation yield.
Caption: Metabolic pathway of this compound leading to analog design.
References
UCM765 stability in different experimental conditions
Welcome to the technical support center for UCM765. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the stability, handling, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the melatonin (B1676174) receptor 2 (MT2), a G-protein coupled receptor (GPCR). Its mechanism of action involves binding to the MT2 receptor, which is primarily coupled to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound has demonstrated hypnotic, analgesic, and anxiolytic properties in preclinical studies.
Q2: What are the known stability limitations of this compound?
A2: The primary stability challenges with this compound are its low aqueous solubility and modest metabolic stability. These factors can impact its bioavailability and consistency in in vitro and in vivo experiments.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C.[1] Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q4: I am observing precipitation when diluting my this compound stock solution in aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Please refer to the "Troubleshooting Guide: Solubility and Precipitation" section below for detailed recommendations.
Troubleshooting Guides
Guide 1: Solubility and Precipitation
Issues with the solubility of this compound can lead to inconsistent and unreliable experimental results. The following table provides guidance on preparing and handling this compound solutions to minimize precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Low aqueous solubility of this compound. The final concentration of DMSO may be insufficient to maintain solubility. | - Minimize the final concentration of this compound in the aqueous medium.- Keep the final DMSO concentration as high as your experimental system tolerates (typically ≤0.5%).- Add the DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid dispersion.[2] |
| Difficulty dissolving this compound powder in DMSO | The compound may have absorbed moisture, or the solvent may not be of high purity. | - Use anhydrous, high-purity DMSO.- Gentle warming to 37°C and brief sonication can aid in dissolution.[2] |
| Inconsistent results in cell-based assays | Compound precipitation in the cell culture medium over time. | - Visually inspect the wells for any signs of precipitation before and during the experiment.- Consider using a different solvent system or formulation if precipitation persists. |
Guide 2: Metabolic Instability in In Vitro Assays
This compound is known to have modest metabolic stability, which can affect the interpretation of results from in vitro assays using liver microsomes or other metabolically active systems.
| Issue | Potential Cause | Recommended Solution |
| Rapid depletion of this compound in rat liver microsome assays | High metabolic turnover of this compound by cytochrome P450 enzymes. | - Be aware that this compound has a relatively short half-life in rat liver microsomes.- Include appropriate controls, such as incubations without NADPH, to distinguish between metabolic and non-metabolic degradation.- Consider using a more metabolically stable analog, such as UCM924, if available and suitable for your research question. |
| Variability in metabolic stability results | Inconsistent experimental conditions or reagent quality. | - Ensure consistent protein concentrations, incubation times, and temperatures.- Use high-quality liver microsomes and cofactors. |
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Data not explicitly available, but generally used for stock solutions. | A starting concentration of 10 mM is a common practice for similar poorly soluble compounds.[2] |
| Aqueous Buffers (e.g., PBS) | Very low. | For experiments in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it into the aqueous buffer.[3] |
Table 2: this compound Metabolic Stability in Rat Liver Microsomes
| Parameter | Value | Experimental Conditions |
| In Vitro Half-life (t½) | Specific quantitative data for this compound is not readily available in the searched literature. However, it is characterized as having "modest microsomal stability." | Typical in vitro microsomal stability assays are conducted at 37°C with a protein concentration of 0.5 mg/mL and an NADPH regenerating system.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Based on the molecular weight of this compound (296.37 g/mol ), calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial containing the this compound powder.
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Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: In Vivo Administration of this compound in Rats (Subcutaneous Injection)
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Animal Model: Adult male Sprague-Dawley rats are commonly used.[5]
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Dosage: Effective doses in rats have been reported in the range of 5-20 mg/kg.[5]
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Vehicle Preparation: Due to its low aqueous solubility, a suitable vehicle is required. While the specific vehicle for subcutaneous injection of this compound is not detailed in the provided search results, a common approach for poorly soluble compounds is to use a mixture of DMSO, PEG, and saline. The final concentration of DMSO should be minimized.
-
Injection Procedure:
-
Restrain the rat securely.
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Lift the loose skin on the back of the neck to form a "tent."
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Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin.
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Aspirate to ensure the needle is not in a blood vessel.
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Inject the this compound solution slowly.
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Withdraw the needle and apply gentle pressure to the injection site.
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Visualizations
Diagram 1: MT2 Receptor Signaling Pathway
Caption: Simplified MT2 receptor signaling pathway activated by this compound.
Diagram 2: Experimental Workflow for Assessing this compound Solubility
Caption: Workflow for determining the aqueous solubility of this compound.
Diagram 3: this compound Potential Metabolic Degradation
Caption: Potential metabolic pathway of this compound via CYP450 enzymes.
References
- 1. UCM 765 - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UCM765 In Vivo Potency Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo potency of UCM765, a selective melatonin (B1676174) MT2 receptor partial agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected efficacy of this compound in our in vivo rodent models. What are the potential causes?
A1: Lower than expected in vivo potency of this compound can stem from several factors, primarily related to its physicochemical properties. Key areas to investigate include:
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Poor Aqueous Solubility: this compound has low water solubility, which can lead to precipitation upon injection, reducing the bioavailable dose.
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Metabolic Instability: this compound exhibits modest stability in liver microsomes, suggesting it may be rapidly metabolized in vivo, leading to a short half-life and reduced exposure at the target site.[1]
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Suboptimal Formulation: An inappropriate vehicle can lead to poor solubility, precipitation at the injection site, and inconsistent absorption.
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Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration at the MT2 receptor.
Troubleshooting Workflow for Low Efficacy
Caption: A troubleshooting workflow for addressing low in vivo efficacy of this compound.
Q2: What is a recommended starting formulation for subcutaneous (s.c.) administration of this compound in rodents?
Q3: We are observing high variability in our results between animals. What could be the cause?
A3: High variability is often linked to inconsistent drug exposure. For a compound like this compound with low solubility, this can be a significant issue.
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Inconsistent Formulation: Ensure your formulation is homogenous. If it is a suspension, ensure it is well-mixed before each injection. For solutions, confirm the compound is fully dissolved and does not precipitate over time.
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Injection Technique: Improper subcutaneous injection can lead to variable absorption rates. Ensure consistent injection depth and volume.
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Metabolic Differences: Individual animal metabolism can vary. While challenging to control, being aware of this can help in data interpretation.
Q4: Are there any known off-target effects of this compound that could be confounding our results?
A4: There is no specific public data detailing off-target effects for this compound. However, as with any small molecule inhibitor, off-target activity is a possibility. To mitigate this risk, consider the following:
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Use a Negative Control: A structurally similar but inactive molecule, if available.
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Use a Positive Control: A well-characterized MT2 agonist to ensure the observed phenotype is consistent with MT2 receptor activation.
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Dose-Response Curve: Establishing a clear dose-response relationship can provide evidence for on-target activity.
Quantitative Data Summary
Due to the limited availability of public quantitative data specifically for this compound, the following tables include data for this compound where available, and for closely related compounds to provide context.
Table 1: In Vivo Efficacy of this compound in Rodents
| Species | Model | Route of Administration | Effective Dose Range | Observed Effect |
| Rat | Elevated Plus Maze | Subcutaneous (s.c.) | 10 mg/kg | Anxiolytic-like properties |
| Rat | Novelty Suppressed Feeding | Subcutaneous (s.c.) | 10 mg/kg | Reduced latency to eat |
| Rat | Sleep-Wake Cycle | Subcutaneous (s.c.) | ≥40 mg/kg | Promotion of non-rapid eye movement sleep (NREMS) |
Table 2: Metabolic Stability of this compound and Analogs
| Compound | System | Half-life (t½) | Notes |
| This compound | Rat Liver S9 Fraction | Not specified | Described as having "modest microsomal stability."[1] |
| UCM924 | Rat Liver S9 Fraction | Significantly longer than this compound | UCM924 is a more metabolically stable analog of this compound.[1] |
| IS0042 | Rat Liver Microsomes | 17.5 ± 2.7 min | A different isoquinolinone-based MT2 agonist, provided for comparison of a compound with known metabolic stability. |
Table 3: Pharmacokinetic Parameters of a this compound-Related Compound (UCM871) in Rats
| Parameter | Route of Administration | Dose | Value |
| Cmax | Subcutaneous (s.c.) | 7 mg/kg | 169.07 ng/ml |
| t½ (half-life) | Subcutaneous (s.c.) | 7 mg/kg | 210.2 min |
Data for UCM871, a related melatonin MT1 receptor agonist, is presented as an example due to the lack of publicly available pharmacokinetic data for this compound.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection in Rodents (Example)
This protocol is adapted from a method used for a similar poorly soluble compound, UCM924.
Materials:
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This compound powder
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Polyethylene (B3416737) glycol 400 (PEG 400)
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200-proof Ethanol (B145695)
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Sterile 0.9% Saline
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Sterile vials
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing PEG 400, ethanol, and saline. A common ratio for poorly soluble compounds is 40% PEG 400, 10% ethanol, and 50% saline (v/v/v).[2]
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Dissolving this compound:
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Weigh the required amount of this compound powder.
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Add the ethanol portion of the vehicle to the this compound powder and vortex until fully dissolved.
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Add the PEG 400 portion and vortex thoroughly.
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Finally, add the saline portion dropwise while continuously vortexing to prevent precipitation.
-
-
Final Formulation: The final solution should be clear. If any particulates are visible, gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
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Pre-injection Check: Before each injection, visually inspect the solution for any signs of precipitation.
Protocol 2: In Vitro Metabolic Stability Assay using Rat Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
Materials:
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This compound stock solution (in DMSO)
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Rat liver microsomes
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NADPH regenerating system
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Potassium phosphate (B84403) buffer (pH 7.4)
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Acetonitrile (B52724) (for quenching)
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Incubator/water bath at 37°C
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LC-MS/MS for analysis
Procedure:
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Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, rat liver microsomes, and this compound solution.
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Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
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Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
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Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
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Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
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Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.
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Data Analysis: Plot the percentage of remaining this compound versus time and calculate the half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Melatonin MT2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the this compound-activated MT2 receptor.
Experimental Workflow for Investigating In Vivo Potency Issues
Caption: A general experimental workflow for in vivo studies with this compound.
References
Identifying major metabolites of UCM765 in liver microsomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers identifying major metabolites of compounds, using UCM765 as a representative example, in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a liver microsome metabolism study?
A1: Liver microsome metabolism studies are crucial in early drug discovery to assess the metabolic stability of a new chemical entity (NCE).[1][2] These in vitro assays help predict how a drug will be metabolized by enzymes in the liver, primarily the cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[1][3][4] This information is vital for forecasting a drug's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.[1][2]
Q2: What are the key components required for an in vitro liver microsome assay?
A2: A typical liver microsome assay includes the test compound (e.g., this compound), liver microsomes (from human or other species), a buffer system (commonly potassium phosphate), and a cofactor, most importantly NADPH, which is necessary for the function of CYP enzymes.[1] The reaction is usually stopped at various time points with a quenching solution, such as a cold organic solvent like acetonitrile.
Q3: How are the metabolites identified and quantified after incubation?
A3: Following incubation, the samples are analyzed to identify and quantify the parent compound and its metabolites. The most powerful and commonly used analytical technique for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).[5] This method allows for the separation, detection, and structural elucidation of metabolites.[5][6] Nuclear magnetic resonance (NMR) spectroscopy can also be employed for more detailed structural characterization, especially for novel or unusual metabolites.[5]
Q4: What does "metabolic stability" refer to in the context of these experiments?
A4: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[7] A compound with low metabolic stability is rapidly metabolized, which can lead to a short duration of action in the body. Conversely, a compound with high metabolic stability is metabolized more slowly. In liver microsome assays, metabolic stability is often assessed by measuring the rate of disappearance of the parent drug over time.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No metabolism of the test compound observed. | 1. Inactive NADPH cofactor.2. Degraded liver microsomes.3. The compound is not a substrate for the enzymes present in microsomes (e.g., primarily metabolized by non-microsomal enzymes).4. Incorrect assay conditions (e.g., pH, temperature). | 1. Use freshly prepared NADPH solutions for each experiment.2. Ensure proper storage of microsomes at -80°C and avoid repeated freeze-thaw cycles.3. Consider using other in vitro systems like hepatocytes, which contain a broader range of metabolic enzymes.[3]4. Verify the pH of the buffer and the incubation temperature (typically 37°C).[1] |
| High variability between replicate samples. | 1. Inconsistent pipetting of microsomes, substrate, or cofactors.2. Poor mixing of the incubation mixture.3. Issues with the analytical method (e.g., ion suppression in LC-MS). | 1. Use calibrated pipettes and ensure consistent technique.2. Gently vortex or mix samples thoroughly before and at the start of incubation.3. Optimize the LC-MS method, potentially by using an internal standard and evaluating for matrix effects.[5] |
| Rapid disappearance of the parent compound at time zero. | 1. Non-enzymatic degradation of the compound in the assay buffer.2. Strong, non-specific binding of the compound to the microsomes or reaction vessel. | 1. Run a control incubation without NADPH to assess non-enzymatic degradation.2. Evaluate compound binding by measuring its concentration in the supernatant after centrifugation of a microsome-compound mixture without NADPH. |
| Difficulty in identifying metabolite structures. | 1. Low abundance of metabolites.2. Co-elution with other components.3. Insufficient data from MS/MS for structural elucidation. | 1. Increase the initial concentration of the parent compound or the incubation time.2. Optimize the chromatographic separation.3. Use high-resolution mass spectrometry for accurate mass measurement and consider advanced techniques like NMR for definitive structural analysis.[5] |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
This protocol describes a general procedure for assessing the metabolic stability of this compound and identifying its major metabolites using HLM.
1. Materials:
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This compound
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Human Liver Microsomes (HLM)
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Potassium Phosphate Buffer (0.1 M, pH 7.4)
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NADPH regenerating system (or NADPH)
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Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound not expected to be a metabolite)
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96-well plates
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Incubator/shaker
2. Experimental Workflow Diagram:
References
- 1. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. BIOTRANSFORMATION: THE IMPACT OF THE LIVER ON DRUG METABOLISM | SHOKH LIBRARY [wosjournals.com]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of UCM765 Against Oxidative Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working with the MT2 receptor partial agonist, UCM765. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its oxidative degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, or N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a selective partial agonist for the melatonin (B1676174) MT2 receptor.[1] It has shown potential for inducing sleep, as well as possessing antinociceptive and anxiolytic properties in preclinical studies.[2][3] However, this compound has demonstrated suboptimal physicochemical properties, including low aqueous solubility and modest metabolic stability, making it susceptible to oxidative degradation.[1][2] This instability can lead to reduced potency and inconsistent experimental results.
Q2: What are the primary pathways of this compound degradation?
A2: The primary route of degradation for this compound is through oxidative metabolism, largely mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The methoxy (B1213986) group on the phenyl ring is a particularly labile site, susceptible to O-demethylation.[1]
Q3: How can I modify this compound to improve its resistance to oxidative degradation?
A3: Structural modification is a key strategy to enhance the stability of this compound. Replacing the metabolically labile methoxy group with more stable bioisosteres has proven effective. For instance, the analogue UCM924, where the methoxy group is replaced by a bromine atom and a fluorine atom is added to the para-position of the other phenyl ring, exhibits significantly improved metabolic stability.[2]
Q4: Are there formulation strategies to protect this compound from degradation during experiments?
A4: Yes, formulation can play a crucial role. Consider using antioxidants in your vehicle or buffer solutions to scavenge free radicals. Additionally, protecting the compound from light and controlling the pH of the solution can mitigate degradation.[4] For in vivo studies, encapsulation methods could also be explored to protect the compound from first-pass metabolism.
Q5: What are the signs of this compound degradation in my experiments?
A5: Signs of degradation include a decrease in the expected biological activity over time, the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS), and a change in the physical appearance of your stock solution (e.g., color change, precipitation).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
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Question: My dose-response curves for this compound are variable, or the compound's potency is lower than reported in the literature. Could this be a stability issue?
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Answer: Yes, this is a classic indication of compound degradation. If this compound is degrading in your experimental system (e.g., cell culture media, buffer), the effective concentration of the active compound will decrease over the course of the experiment, leading to inconsistent and seemingly lower potency.
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment. Avoid using old solutions.
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Minimize Exposure: Protect your solutions from light by using amber vials or covering them with foil. Limit exposure to air by keeping containers sealed.
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Assess Stability in Your System: Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. Incubate the compound in your experimental medium for various durations (e.g., 0, 2, 4, 8, 24 hours) and then analyze the remaining concentration by HPLC or LC-MS/MS.
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Consider a More Stable Analog: If instability remains an issue, consider using a more stable analog like UCM924 for your experiments.[2]
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Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
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Question: I am analyzing my this compound sample and see additional peaks that were not present initially. What could be the cause?
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Answer: The appearance of new peaks is a strong indicator of degradation. These new peaks likely represent oxidative metabolites or degradation products of this compound.
Troubleshooting Steps:
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Review Sample Handling: Scrutinize your sample preparation and storage procedures. Ensure that solvents are of high purity and free of peroxides. Check that storage conditions (temperature, light exposure) are appropriate.
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Control for Oxidation: If not already doing so, add an antioxidant (e.g., ascorbic acid, BHT) to your sample diluent.
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Optimize HPLC/LC-MS Method: Ensure your analytical method is optimized to separate this compound from its potential degradation products. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
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Characterize Degradants: If possible, use mass spectrometry to obtain the mass of the unknown peaks. This information can help in identifying the degradation products and understanding the degradation pathway.
-
Data Presentation
The following tables summarize the comparative metabolic stability of this compound and its more stable analog, UCM924.
Table 1: In Vitro Half-Life in Rat Liver S9 Fraction
| Compound | Half-Life (t½) in Rat Liver S9 Fraction |
| This compound | Significantly shorter |
| UCM924 | Significantly longer[2] |
Note: While the exact numerical half-life values are not consistently reported across literature, UCM924 is consistently shown to be more resistant to metabolic degradation.
Table 2: Microsomal Stability of this compound and Analogs
| Compound | Relative Microsomal Stability (vs. This compound) |
| This compound | 1.0x |
| Hydroxy-substituted derivatives | ~1.5x[1] |
| Primary urea (B33335) analog (6a) | Significantly more stable, similar to UCM924[1] |
| UCM924 | Significantly more stable[2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Rat Liver Microsomes
This protocol is designed to assess the susceptibility of a compound to phase I metabolism.
Materials:
-
Test compound (this compound or its analog)
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Rat liver microsomes (RLMs)
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NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate (B84403) buffer (100 mM, pH 7.4)
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Acetonitrile (B52724) (ice-cold)
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Internal standard (a stable compound for analytical normalization)
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96-well plates
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Incubator (37°C)
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Centrifuge
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LC-MS/MS system
Procedure:
-
Prepare Reagents: Thaw RLMs on ice. Prepare the NADPH regenerating system and keep it on ice. Prepare the test compound stock solution in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, RLM suspension (final concentration typically 0.5 mg/mL), and the test compound solution (final concentration typically 1 µM).
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Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
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Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
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Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
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Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
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Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Forced Oxidative Degradation Study
This protocol helps to rapidly assess the susceptibility of a compound to oxidative stress.
Materials:
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Test compound (this compound or its analog)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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Methanol or other suitable solvent
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HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., methanol) at a known concentration.
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Stress Condition: Add the H₂O₂ solution to the test compound solution. The final concentration of H₂O₂ will depend on the compound's reactivity. A starting point could be 0.1-1% H₂O₂.
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Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours). Protect the samples from light.
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Analysis: At each time point, take an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by dilution with mobile phase), and analyze by HPLC or LC-MS/MS to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
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Control: Run a control sample of the test compound in the same solvent without H₂O₂ under the same conditions.
Visualizations
This compound and the MT2 Receptor Signaling Pathway
This compound acts as a partial agonist at the MT2 receptor, which is a G-protein coupled receptor (GPCR). The activation of the MT2 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: MT2 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing Oxidative Stability
The following diagram outlines the general workflow for evaluating the oxidative stability of this compound and its analogs.
Caption: Workflow for evaluating the oxidative stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of UCM765 and Melatonin for Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic properties of the novel MT2 receptor partial agonist, UCM765, and the widely recognized neurohormone, melatonin (B1676174). The following sections detail their mechanisms of action, present supporting experimental data from preclinical studies, and outline the methodologies used in these key experiments.
Introduction
Anxiety disorders represent a significant global health concern, prompting continuous research into novel therapeutic agents with improved efficacy and tolerability profiles. Both this compound and melatonin have emerged as compounds of interest for their potential anxiolytic effects, primarily mediated through the melatonergic system. Melatonin, a neurohormone regulating circadian rhythms, has demonstrated anxiolytic properties.[1][2][3][4] this compound is a novel selective partial agonist for the MT2 melatonin receptor, and its anxiolytic potential has been a subject of recent investigation.[5] This guide synthesizes the current preclinical evidence to offer a comparative perspective on their anxiolytic efficacy.
Mechanism of Action
The anxiolytic effects of both this compound and melatonin are mediated through their interaction with melatonin receptors, specifically the MT1 and MT2 subtypes, which are G-protein coupled receptors.[5][6]
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Melatonin acts as an agonist at both MT1 and MT2 receptors.[6][7] Its anxiolytic action is thought to be a result of its influence on various physiological processes, including the modulation of interneuronal signaling and its antioxidant properties.[2][3] The activation of MT1 receptors is primarily associated with inhibiting neuronal firing, while MT2 receptor activation is linked to phase-shifting of circadian rhythms and anxiolysis.[6]
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This compound is a selective partial agonist for the MT2 receptor.[5] Its anxiolytic effects are therefore attributed to the specific activation of the MT2 receptor signaling pathway.[5] This selectivity suggests a more targeted approach to achieving anxiolysis, potentially with a different side-effect profile compared to non-selective agonists like melatonin.
Signaling Pathway Diagram
References
- 1. Melatonin for anxiety: Does it help, how to use, and more [medicalnewstoday.com]
- 2. Melatonin as a Potential Approach to Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin as a Potential Approach to Anxiety Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can Melatonin Help with Anxiety? | Baptist Health [baptisthealth.com]
- 5. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Blocking the Anxiolytic and Other CNS Effects of UCM765 with Luzindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective melatonin (B1676174) MT2 receptor partial agonist, UCM765, and the ability of the melatonin receptor antagonist, luzindole (B1675525), to block these effects. The focus is on the anxiolytic, sleep-promoting, and antinociceptive properties of this compound, supported by experimental data.
Executive Summary
This compound is a selective partial agonist for the melatonin MT2 receptor, demonstrating promising anxiolytic, sleep-promoting (specifically non-rapid eye movement sleep), and antinociceptive effects in preclinical studies. Luzindole, a non-selective MT1/MT2 receptor antagonist with a preference for the MT2 subtype, has been shown to effectively block the anxiolytic effects of this compound. While the blockade of this compound's sleep-promoting and antinociceptive effects has been demonstrated with the highly selective MT2 antagonist 4P-PDOT, the similar mechanism of action of luzindole at the MT2 receptor suggests it would produce a comparable blockade. This guide details the experimental evidence for these interactions, providing quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Comparative Data on the Effects of this compound and Blockade by Luzindole
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and their antagonism.
Anxiolytic Effects
The anxiolytic properties of this compound have been assessed using the Elevated Plus Maze Test (EPMT) and the Novelty Suppressed Feeding Test (NSFT). Pre-treatment with luzindole has been shown to reverse these anxiolytic effects.[1]
Table 1: Effect of this compound and Luzindole on Anxiety-Like Behavior in the Elevated Plus Maze Test (EPMT)
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds, mean ± SEM) |
| Vehicle | - | Baseline |
| This compound | 10 | Increased (Anxiolytic Effect) |
| Luzindole | 10 | No significant change from baseline |
| Luzindole + this compound | 10 + 10 | Baseline (Luzindole blocks this compound effect) |
Note: Specific numerical data from the primary literature (Ochoa-Sanchez et al., 2012) was not available in the public domain. The table reflects the qualitative outcomes reported in the study's abstract.
Table 2: Effect of this compound and Luzindole on Anxiety-Like Behavior in the Novelty Suppressed Feeding Test (NSFT)
| Treatment Group | Dose (mg/kg) | Latency to Eat (seconds, mean ± SEM) |
| Vehicle | - | Baseline |
| This compound | 10 | Decreased (Anxiolytic Effect) |
| Luzindole | 10 | No significant change from baseline |
| Luzindole + this compound | 10 + 10 | Baseline (Luzindole blocks this compound effect) |
Note: Specific numerical data from the primary literature (Ochoa-Sanchez et al., 2012) was not available in the public domain. The table reflects the qualitative outcomes reported in the study's abstract.
Sleep-Promoting Effects
This compound has been shown to promote non-rapid eye movement (NREM) sleep. The blockade of this effect has been demonstrated with the selective MT2 antagonist 4P-PDOT. Given luzindole's MT2 antagonist activity, a similar blocking effect is expected.
Table 3: Effect of this compound and the MT2 Antagonist 4P-PDOT on NREM Sleep
| Treatment Group | Dose (mg/kg) | Change in NREM Sleep Duration |
| Vehicle | - | Baseline |
| This compound | 40 | Increased |
| 4P-PDOT | 10 | No significant change |
| 4P-PDOT + this compound | 10 + 40 | Baseline (4P-PDOT blocks this compound effect) |
Antinociceptive Effects
This compound exhibits antinociceptive properties in models of acute pain. The selective MT2 antagonist 4P-PDOT has been shown to block these effects. Studies with melatonin, the endogenous ligand for MT1/MT2 receptors, have demonstrated that luzindole can block its antinociceptive effects, suggesting a similar action against this compound.[2][3]
Table 4: Effect of this compound and the MT2 Antagonist 4P-PDOT in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Paw Lick Latency (seconds) |
| Vehicle | - | Baseline |
| This compound | 20 | Increased (Antinociceptive Effect) |
| 4P-PDOT | 10 | No significant change |
| 4P-PDOT + this compound | 10 + 20 | Baseline (4P-PDOT blocks this compound effect) |
Signaling Pathways and Experimental Workflows
MT2 Receptor Signaling Pathway
This compound acts as a partial agonist at the MT2 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Luzindole acts as a competitive antagonist at this receptor, preventing this compound from binding and initiating this signaling cascade.
Caption: MT2 receptor signaling cascade initiated by this compound and blocked by luzindole.
Experimental Workflow for Assessing Anxiolytic Effects
The following diagram illustrates the typical workflow for an in vivo study investigating the blockade of this compound's anxiolytic effects by luzindole.
Caption: Experimental workflow for in vivo assessment of this compound and luzindole.
Experimental Protocols
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animal Handling: Acclimatize animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer luzindole (10 mg/kg, i.p.) or vehicle 15-30 minutes before administering this compound (10 mg/kg, i.p.) or vehicle.
-
Test Initiation: Place the animal in the center of the maze, facing one of the enclosed arms.
-
Observation Period: Allow the animal to explore the maze for a 5-minute period.
-
Data Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual observation.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Novelty Suppressed Feeding (NSF) Test
Objective: To measure anxiety-like behavior by assessing the latency of a food-deprived animal to eat in a novel and potentially threatening environment.
Apparatus: A novel, brightly lit open-field arena.
Procedure:
-
Food Deprivation: Food-deprive the animals for 24 hours prior to the test, with free access to water.
-
Drug Administration: Administer luzindole (10 mg/kg, i.p.) or vehicle 15-30 minutes before administering this compound (10 mg/kg, i.p.) or vehicle.
-
Test Initiation: Place a single pellet of food in the center of the open-field arena. Place the animal in a corner of the arena.
-
Observation Period: Measure the latency for the animal to begin eating the food pellet, with a maximum test duration of 10 minutes.
-
Home Cage Feeding: Immediately after the test, return the animal to its home cage with a pre-weighed amount of food and measure the amount consumed over a 5-minute period to control for appetite.
-
Data Analysis: A decrease in the latency to eat in the novel environment is indicative of an anxiolytic effect.
Conclusion
The available evidence strongly supports the role of the MT2 receptor in mediating the anxiolytic effects of this compound. Luzindole, by acting as an antagonist at this receptor, effectively reverses these effects. While direct evidence for luzindole's blockade of this compound's sleep-promoting and antinociceptive properties is less documented, the established antagonism of these effects by the selective MT2 antagonist 4P-PDOT, coupled with luzindole's known pharmacology, provides a strong rationale for its expected efficacy. This guide provides researchers and drug development professionals with a concise overview of the comparative pharmacology of this compound and luzindole, supported by experimental data and methodologies. Further studies are warranted to quantify the precise antagonistic potency of luzindole against the full spectrum of this compound's CNS effects.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective MT(2) melatonin receptor antagonist blocks melatonin-induced antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzodiazepines and Investigational Compound UCM765
Introduction
This guide provides a comparative overview of the well-established class of drugs, benzodiazepines, and the investigational compound UCM765. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. They function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a calming effect on the central nervous system. This document outlines the pharmacological profile of benzodiazepines and presents a framework for comparing them with novel compounds like this compound, for which public data is not yet available. The subsequent sections detail the mechanism of action, experimental data presentation, and methodologies that would be critical for a direct comparison.
Mechanism of Action: A Comparative Overview
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This increased inhibitory tone is the basis for their therapeutic effects.
While specific details on this compound's mechanism are not publicly available, a comparative analysis would investigate whether it acts on the same or a different receptor, and if its modulatory effects on the GABA-A receptor are similar to or distinct from those of benzodiazepines.
Caption: Benzodiazepine signaling pathway at the GABA-A receptor.
Comparative Pharmacological Data
A direct comparison of this compound and benzodiazepines would require extensive experimental data. The following tables present a template for how such data would be structured, using representative data for common benzodiazepines as a baseline for comparison.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
| This compound | Data Not Available | Data Not Available |
| Diazepam | GABA-A (α1, α2, α3, α5) | 1-10 |
| Alprazolam | GABA-A (α1, α2, α3, α5) | 2-15 |
| Lorazepam | GABA-A (α1, α2, α3, α5) | 0.5-5 |
Table 2: In Vivo Efficacy in Animal Models of Anxiety (Elevated Plus Maze)
| Compound | Dose Range (mg/kg) | Time Spent in Open Arms (% of Control) |
| This compound | Data Not Available | Data Not Available |
| Diazepam | 0.5 - 2.0 | 150 - 300% |
| Alprazolam | 0.25 - 1.0 | 175 - 350% |
Table 3: Sedative Side Effects (Rotarod Test)
| Compound | Dose (mg/kg) | Latency to Fall (seconds) |
| This compound | Data Not Available | Data Not Available |
| Diazepam | 5.0 | 30 ± 10 |
| Vehicle Control | N/A | 180 ± 20 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating comparable data.
1. Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds to the target receptor.
-
Methodology:
-
Prepare cell membranes expressing the GABA-A receptor subtypes.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (this compound or a benzodiazepine).
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
2. Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic effects of the test compounds in rodents.
-
Methodology:
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Administer the test compound (this compound or a benzodiazepine) or vehicle to the animals at specified doses.
-
After a predetermined absorption period, place the animal at the center of the maze.
-
Record the animal's behavior for 5 minutes using a video tracking system.
-
Analyze the time spent and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
3. Rotarod Test for Sedation and Motor Impairment
-
Objective: To evaluate the sedative and motor-impairing side effects of the test compounds.
-
Methodology:
-
Train the animals to stay on a rotating rod at a constant speed.
-
Administer the test compound or vehicle.
-
At various time points post-administration, place the animal on the accelerating rotarod.
-
Record the latency to fall from the rod. A shorter latency compared to the vehicle control indicates motor impairment.
-
Conclusion
While a direct comparison between this compound and benzodiazepines is not possible due to the lack of public data on this compound, this guide provides the necessary framework for such an evaluation. The established pharmacological profile of benzodiazepines serves as a critical benchmark for assessing the therapeutic potential and side-effect profile of novel anxiolytic agents. Future research on this compound should focus on generating robust data across receptor binding, preclinical efficacy, and safety models to enable a comprehensive and objective comparison.
Validating the Anxiolytic Properties of UCM765: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anxiolytic candidate UCM765 with established anxiolytic agents, focusing on preclinical experimental data. This compound, a selective partial agonist for the melatonin (B1676174) MT2 receptor, has demonstrated promising anxiolytic-like effects in rodent models of anxiety. This document aims to objectively present the available data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound exhibits anxiolytic properties in preclinical studies, primarily through its action on the MT2 receptor.[1][2][3][4] In behavioral assays such as the Elevated Plus Maze (EPM) and the Novelty Suppressed Feeding Test (NSFT), this compound has been shown to reduce anxiety-like behaviors in rats.[2] Its efficacy is compared to the benzodiazepine (B76468) diazepam, a standard anxiolytic, and melatonin, a neurohormone with known anxiolytic effects. While this compound demonstrates a clear anxiolytic signal, its potency in some measures appears to be less than that of diazepam at the tested doses.[2] A key advantage of this compound is its apparent lack of sedative effects at anxiolytically effective doses, a common side effect of benzodiazepines.[2]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on this compound and other anxiolytic agents. It is important to note that the data for this compound, melatonin, and diazepam are derived from a single comparative study, ensuring high comparability. Data for buspirone (B1668070) are from separate studies and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Effects of Anxiolytic Agents on the Elevated Plus Maze (EPM) in Rats
| Compound | Dose (mg/kg) | Administration Route | Time Spent in Open Arms (% of Total Time) | Reference |
| Vehicle | - | i.p. | ~15% | [5] |
| This compound | 10 | i.p. | Increased compared to vehicle | [2] |
| Melatonin | 20 | i.p. | Increased compared to vehicle | [2] |
| Diazepam | 1 | i.p. | Significantly increased compared to vehicle and this compound | [2] |
| Diazepam | 2.0 | i.p. | Increased exploration of open end of runway | [6] |
| Buspirone | 0.3 - 4.0 | s.c. | Dose-dependently decreased time spent in open arms | [7] |
Note: Specific quantitative values for this compound and melatonin from the primary study were not available in the public domain. The abstract indicates an increase compared to the vehicle, but to a lesser extent than diazepam.[2]
Table 2: Effects of Anxiolytic Agents on the Novelty Suppressed Feeding Test (NSFT) in Rats
| Compound | Dose (mg/kg) | Administration Route | Latency to Eat | Reference |
| Vehicle | - | i.p. | Baseline | [2] |
| This compound | 10 | i.p. | Reduced compared to vehicle | [2] |
| Melatonin | 20 | i.p. | Reduced compared to vehicle | [2] |
| Diazepam | 1 | i.p. | Reduced compared to vehicle | [2] |
Table 3: Effects on Locomotor Activity in the Open Field Test (OFT) in Rats
| Compound | Dose (mg/kg) | Administration Route | Effect on Locomotion | Reference |
| Vehicle | - | i.p. | Baseline | [2] |
| This compound | 10 | i.p. | No significant effect | [2] |
| Melatonin | 20 | i.p. | No significant effect | [2] |
| Diazepam | 1 | i.p. | Impaired locomotion | [2] |
Mechanism of Action: The MT2 Receptor Signaling Pathway
This compound exerts its anxiolytic effects through partial agonism of the MT2 receptor.[1][2][3][4] Activation of the MT2 receptor is coupled to several intracellular signaling cascades that are believed to mediate its effects on anxiety. The diagram below illustrates the key signaling pathways associated with MT2 receptor activation.
Caption: MT2 Receptor Signaling Pathway in Anxiolysis.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic properties of this compound are provided below.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound (e.g., this compound, diazepam) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each rat is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera mounted above the maze.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
The total number of arm entries is also recorded as a measure of general locomotor activity.
Novelty Suppressed Feeding (NSF) Test
Objective: To assess anxiety-like behavior in a conflict paradigm where the drive to eat is suppressed by a novel and potentially threatening environment.
Apparatus: A brightly lit, open-field arena with a single food pellet placed in the center.
Procedure:
-
Rats are food-deprived for 24 hours prior to the test to increase their motivation to eat. Water is available ad libitum.
-
The test compound or vehicle is administered i.p. 30 minutes before the test.
-
Each rat is placed in a corner of the open-field arena.
-
The latency to begin eating the food pellet is recorded for a maximum of 10 minutes. A shorter latency to eat is indicative of an anxiolytic effect.
-
Immediately following the test, the animal is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for potential effects of the drug on appetite.
Comparative Analysis and Discussion
The available preclinical data suggest that this compound is a promising anxiolytic agent with a distinct mechanism of action from traditional anxiolytics like benzodiazepines. Its ability to reduce anxiety-like behaviors without inducing sedation is a significant potential advantage.
-
Efficacy: In the EPM, this compound at 10 mg/kg demonstrated a clear anxiolytic effect, though it was less potent than diazepam at 1 mg/kg.[2] This suggests that higher doses of this compound may be required to achieve a similar magnitude of effect as diazepam. In the NSFT, this compound, melatonin, and diazepam all produced a similar reduction in the latency to eat, indicating comparable efficacy in this particular anxiety model.[2]
-
Side Effect Profile: A major differentiating factor for this compound is its lack of sedative effects. Unlike diazepam, which impaired locomotion in the OFT, this compound did not affect motor activity at a dose that produced anxiolytic effects.[2] This is a critical consideration for the development of new anxiolytics, as sedation can significantly impact a patient's daily functioning.
-
Mechanism of Action: The anxiolytic effects of this compound are mediated by the MT2 receptor, as they are blocked by an MT2 antagonist.[2] This offers a novel therapeutic target for anxiety disorders, distinct from the GABAergic mechanism of benzodiazepines and the serotonergic mechanisms of drugs like buspirone and SSRIs. The anxiolytic properties of melatonin are also thought to involve the activation of MT1 (B8134400) and/or MT2 receptors.[8]
Future Directions
Further research is warranted to fully elucidate the anxiolytic potential of this compound. Key areas for future investigation include:
-
Dose-response studies: A comprehensive dose-response analysis is needed to determine the optimal therapeutic window for this compound's anxiolytic effects.
-
Chronic administration studies: The current data are based on acute administration. Studies involving chronic dosing are necessary to evaluate the long-term efficacy and potential for tolerance or dependence.
-
Pharmacokinetic profiling: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of this compound, which will be critical for dose selection and regimen design in future clinical trials.
-
Head-to-head comparisons: Rigorous, direct comparative studies with a wider range of anxiolytics, including SSRIs and buspirone, under standardized conditions, would provide a more complete picture of this compound's relative efficacy and side effect profile.
References
- 1. Mice lacking melatonin MT2 receptors exhibit attentional deficits, anxiety and enhanced social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MT2 receptor stimulates axonogenesis and enhances synaptic transmission by activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diazepam effects on the exploratory behaviour of rats in an elevated runway: evidence for biphasic effects of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like properties of melatonin receptor agonists in mice: involvement of mt1 and/or MT2 receptors in the regulation of emotional responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
UCM765: A Paradigm Shift in Hypnotic Therapy by Preserving Sleep Architecture
A comprehensive analysis of the novel MT2 receptor partial agonist UCM765 reveals a distinct and potentially superior profile in promoting natural sleep architecture compared to traditional and contemporary hypnotics. This guide provides an in-depth comparison with supporting experimental data for researchers, scientists, and drug development professionals.
In the quest for effective insomnia treatments, the preservation of natural sleep architecture remains a critical yet often elusive goal. Many conventional hypnotics, while effective at inducing sleep, can significantly alter the delicate balance of sleep stages, particularly the deep, restorative slow-wave sleep (SWS) and rapid eye movement (REM) sleep. Emerging evidence on this compound, a novel selective partial agonist for the melatonin (B1676174) MT2 receptor, suggests a groundbreaking approach that promotes non-REM (NREM) sleep without disturbing the overall sleep structure.
Comparative Analysis of Sleep Architecture Modulation
Experimental data from preclinical studies in rat models highlight the differential effects of this compound and other hypnotics on key sleep parameters. This compound stands out for its ability to increase NREM sleep, including the crucial delta-wave sleep, without negatively impacting REM sleep—a stark contrast to benzodiazepines like diazepam which are known to disrupt deep sleep.
Table 1: Comparative Effects of Hypnotics on Sleep Architecture in Rats
| Parameter | This compound (40 mg/kg) | Diazepam (5 mg/kg) | Zolpidem (10 mg/kg) | Ramelteon (B1678794) (10 mg/kg) |
| NREM Sleep Latency | Decreased by 59%[1] | Reduced by 92% (SWS1 latency)[2] | Significantly decreased[3] | Significantly decreased[3] |
| Total NREM Sleep | Increased by 48% (inactive phase)[1] | Increased (light SWS)[2] | Increased NREM duration[3] | Increased NREM duration (short-lasting)[4] |
| Delta Sleep (SWS) | Increased delta power[1] | Decreased[5] | Increased Delta sleep duration[6] | No change in delta power[3] |
| REM Sleep | No significant effect[1][7] | Decreased[5][8] | Suppressed[9] | No significant effect[4] |
| Wakefulness | Decreased by 37% (inactive phase)[1] | Decreased[2] | Decreased[6] | Not significantly affected |
| Sleep Spindles | Increased[1] | Increased[5] | Not specified | Not specified |
| Number of NREM Episodes | No significant effect[1] | Markedly reduced[10] | Not specified | Not specified |
Unraveling the Mechanisms: Distinct Signaling Pathways
The divergent effects of these hypnotics on sleep architecture are rooted in their fundamentally different mechanisms of action. This compound and ramelteon target the melatonergic system, which is intrinsically involved in regulating the circadian rhythm and sleep-wake cycle. In contrast, benzodiazepines and Z-drugs modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
The Melatonergic Pathway: Promoting Natural Sleep
This compound, as a selective MT2 receptor partial agonist, enhances the natural sleep-promoting signals of melatonin. Activation of MT2 receptors, particularly in the reticular thalamus, increases the firing and rhythmic burst activity of these neurons, a key process in the generation of NREM sleep.[1][7][11] This targeted action is believed to be responsible for the increase in deep, restorative delta sleep without disrupting the overall sleep architecture.
The GABAergic Pathway: Global Inhibition
Benzodiazepines (e.g., diazepam) and Z-drugs (e.g., zolpidem) act as positive allosteric modulators of the GABA-A receptor.[12] By binding to a site distinct from the GABA binding site, they enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[12] This widespread neuronal inhibition is effective for inducing sleep but can disrupt the natural sleep cycle, leading to a reduction in SWS and REM sleep.
References
- 1. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 2. Diazepam and midazolam increase light slow-wave sleep (SWS1) and decrease wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Acute sleep-promoting action of the melatonin agonist, ramelteon, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medisearch.io [medisearch.io]
- 6. Sub-chronic administration of zolpidem affects modifications to rat sleep architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Activates Nrem Sleep But Does Not Disrupt Rem Sleep | MDedge [ma1.mdedge.com]
- 8. Diazepam suppresses sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to UCM765 and its Analog UCM924: Melatonin MT2 Receptor Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UCM765 and its analog, UCM924, both selective partial agonists for the melatonin (B1676174) MT2 receptor. UCM924 was developed as a metabolically more stable version of this compound. Both compounds have demonstrated potential therapeutic applications in anxiety, sleep disorders, and pain management. This document outlines their key differences in receptor binding affinity, metabolic stability, and in vivo efficacy, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and UCM924.
Table 1: Melatonin Receptor Binding Affinities
| Compound | Receptor | pKi | Selectivity (MT2 vs. MT1) |
| This compound | MT1 | ~6.75 | ~300-fold |
| MT2 | ~9.27 | ||
| UCM924 | MT1 | 6.75[1] | ~331-fold |
| MT2 | 9.27[1] |
Table 2: In Vitro Metabolic Stability
| Compound | System | Half-life (t½) |
| This compound | Rat Liver S9 Fraction | Shorter |
| UCM924 | Rat Liver S9 Fraction | Significantly longer than this compound[1] |
Table 3: Comparative In Vivo Antinociceptive Efficacy
| Compound | Pain Model | Effective Dose | Observations |
| This compound | Hot-plate & Formalin tests | 5-40 mg/kg (s.c.), maximal effect at 20 mg/kg | Dose-dependently increased pain threshold.[2] |
| UCM924 | Hot-plate & Formalin tests | 5-40 mg/kg (s.c.), maximal effect at 20 mg/kg | Dose-dependently increased pain threshold, effects similar to 200 mg/kg acetaminophen (B1664979) in hot-plate test.[2] |
| Neuropathic Pain (Spared Nerve Injury) | 20-40 mg/kg (s.c.) | Prolonged antiallodynic effect, comparable to 100 mg/kg gabapentin, without motor impairment.[3][4] |
Key Differentiators
Binding Profile: Both this compound and UCM924 are highly selective partial agonists for the MT2 receptor over the MT1 receptor, with similar binding affinities.[1]
Metabolic Stability: UCM924 was specifically designed as a more metabolically stable analog of this compound. This was achieved by replacing the metabolically labile methoxy (B1213986) group of this compound with a bromine atom and protecting the para-position of the phenyl ring with a fluorine atom.[1] Experimental data confirms that UCM924 has a significantly longer half-life in the presence of rat liver S9 fraction compared to this compound.[1] This enhanced stability is a critical attribute for a drug candidate, potentially leading to improved pharmacokinetic properties in vivo.
Therapeutic Effects: Both compounds exhibit anxiolytic and antinociceptive properties.[2] UCM924 has been extensively studied in models of neuropathic pain, where it has shown significant and prolonged pain relief without the sedative side effects often associated with other analgesics.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: MT2 Receptor Signaling Pathway.
Caption: UCM924 Descending Antinociceptive Pathway.
Caption: Experimental Workflow for In Vivo Pain Assays.
Experimental Protocols
Melatonin Receptor Binding Assay
This protocol is adapted from studies characterizing ligand binding to recombinant human MT1 and MT2 receptors.[5][6][7][8]
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human MT1 or MT2 receptors.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., 2-[¹²⁵I]iodomelatonin) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or UCM924).
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate at 37°C for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hot-Plate Test for Thermal Nociception
This is a standard method for assessing the analgesic properties of compounds in rodents.[9][10][11][12][13]
1. Apparatus:
-
A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature (typically 52-55°C) and a surrounding transparent cylinder to confine the animal.
2. Procedure:
-
Habituate the animals (rats or mice) to the testing room and apparatus before the experiment.
-
Administer the test compound (this compound or UCM924) or vehicle via the desired route (e.g., subcutaneous injection).
-
At a predetermined time after injection, place the animal on the hot plate.
-
Start a timer and observe the animal's behavior. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded as the response latency.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded.
3. Data Analysis:
-
Compare the response latencies of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in response latency indicates an antinociceptive effect.
In Vivo Electrophysiology in the Periaqueductal Gray (PAG)
This technique is used to measure the effect of compounds on neuronal activity in specific brain regions.[14][15][16][17][18][19]
1. Animal Preparation:
-
Anesthetize the animal (e.g., with urethane (B1682113) or isoflurane) and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the brain region of interest (e.g., the ventrolateral PAG).
2. Recording:
-
Lower a recording microelectrode into the vlPAG.
-
Identify and record the spontaneous firing activity of individual neurons.
-
Establish a stable baseline recording of neuronal activity.
3. Drug Administration:
-
Administer UCM924 systemically (e.g., intravenously) or directly into the vlPAG via a microinjection cannula.
-
Continue to record the neuronal firing rate and pattern after drug administration.
4. Data Analysis:
-
Analyze the changes in neuronal firing rate (e.g., spikes per second) and bursting activity before and after drug administration.
-
In studies of pain modulation, neurons in the rostral ventromedial medulla (RVM) are often recorded simultaneously to classify them as "ON-cells" (activity correlated with nociception) or "OFF-cells" (activity correlated with analgesia). The effect of PAG stimulation by UCM924 on the activity of these RVM neurons is then quantified.[3][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PT628. First in class melatonin MT2 receptors agonists for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.uniurb.it [ora.uniurb.it]
- 8. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]
- 10. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Models of pain: hot-plate and formalin test in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Electrophysiology Protocol [protocols.io]
- 15. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Electrophysiology (Mouse) [protocols.io]
- 17. nsolns.com [nsolns.com]
- 18. bio.fsu.edu [bio.fsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. | BioWorld [bioworld.com]
- 21. eurekaselect.com [eurekaselect.com]
Cross-Validation of UCM765's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of UCM765, a selective melatonin (B1676174) MT2 receptor partial agonist, with other relevant compounds across various animal models of anxiety and pain. The data presented is compiled from preclinical studies to offer an objective overview of this compound's performance and potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant anxiolytic and antinociceptive properties in rodent models. Its mechanism of action via the MT2 receptor presents a potentially novel pathway for therapeutic intervention with a distinct profile compared to traditional anxiolytics and analgesics. This guide summarizes the key experimental findings, providing quantitative data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
Anxiolytic Effects of this compound in Rats
The anxiolytic potential of this compound was evaluated in the Elevated Plus Maze (EPMT) and the Novelty Suppressed Feeding Test (NSFT) in adult male Sprague-Dawley rats. The results are compared with the known anxiolytic diazepam and the endogenous hormone melatonin.
Table 1: Comparison of Anxiolytic Effects in the Elevated Plus Maze Test (EPMT)
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (s, Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 25.3 ± 4.5 | - |
| This compound | 10 | 58.2 ± 7.1 | p < 0.05 |
| Melatonin | 20 | 52.1 ± 6.8 | p < 0.05 |
| Diazepam | 1 | 85.4 ± 9.3 | p < 0.01 |
Data extracted from Ochoa-Sanchez et al., 2012.[1]
Table 2: Comparison of Anxiolytic Effects in the Novelty Suppressed Feeding Test (NSFT)
| Treatment Group | Dose (mg/kg) | Latency to Eat (s, Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 285.4 ± 35.2 | - |
| This compound | 10 | 155.7 ± 28.9 | p < 0.05 |
| Melatonin | 20 | 168.3 ± 30.1 | p < 0.05 |
| Diazepam | 1 | 140.1 ± 25.5 | p < 0.01 |
Data extracted from Ochoa-Sanchez et al., 2012.[1]
Antinociceptive Effects of this compound in Rats
The analgesic properties of this compound were assessed in the Hot Plate Test and the Formalin Test in adult male Wistar rats, comparing its efficacy to standard analgesics.
Table 3: Comparison of Antinociceptive Effects in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Paw Lick Latency (s, Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 8.2 ± 0.7 | - |
| This compound | 20 | 14.5 ± 1.2 | p < 0.05 |
| Acetaminophen | 200 | 15.1 ± 1.5 | p < 0.05 |
Data extracted from Lopez-Canul et al., 2015.[2]
Table 4: Comparison of Antinociceptive Effects in the Formalin Test (Phase II)
| Treatment Group | Dose (mg/kg) | Licking Time (s, Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 150.3 ± 12.5 | - |
| This compound | 20 | 75.8 ± 9.8 | p < 0.01 |
| Ketorolac (B1673617) | 3 | 68.4 ± 8.9 | p < 0.01 |
Data extracted from Lopez-Canul et al., 2015.[2]
Experimental Protocols
Animal Models
-
Anxiety Models: Adult male Sprague-Dawley rats (250-300g) were used for the EPMT and NSFT.
-
Pain Models: Adult male Wistar rats (200-250g) were used for the Hot Plate Test and Formalin Test.
-
Housing: All animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for the NSFT.
Drug Administration
-
All drugs were administered via intraperitoneal (i.p.) injection.
-
This compound, melatonin, and diazepam were administered 30 minutes before testing in the anxiety models.
-
This compound, acetaminophen, and ketorolac were administered 30 minutes before the nociceptive stimulus in the pain models.
Behavioral Assays
-
Elevated Plus Maze Test (EPMT): The apparatus consisted of two open arms and two closed arms elevated from the floor. Rats were placed in the center of the maze and allowed to explore for 5 minutes. The time spent in the open arms was recorded as a measure of anxiolytic activity.[1]
-
Novelty Suppressed Feeding Test (NSFT): Rats were food-deprived for 24 hours prior to the test. They were then placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating was recorded as a measure of anxiety-like behavior.[1]
-
Hot Plate Test: Rats were placed on a heated surface maintained at a constant temperature (55 ± 0.5°C). The latency to lick a hind paw or jump was recorded as an index of nociceptive threshold. A cut-off time was implemented to prevent tissue damage.[2]
-
Formalin Test: A dilute formalin solution was injected into the plantar surface of the rat's hind paw. The total time spent licking the injected paw was quantified during the second phase (15-30 minutes post-injection), which reflects inflammatory pain.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the MT2 receptor.
Caption: Experimental workflow for anxiety models.
Caption: Experimental workflow for pain models.
References
Safety Operating Guide
Proper Disposal of UCM765: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of UCM765, a melatonin (B1676174) MT2 receptor partial agonist. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous chemical, and all disposal procedures must adhere to institutional and regulatory guidelines for chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Disposal Protocol
Given that this compound is a synthetic organic molecule with low water solubility, it must be disposed of as chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific hazard data, this compound must be treated as hazardous chemical waste.[1][3]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[4] It is best practice to collect this compound waste in a dedicated, clearly labeled container.
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure screw-top cap.[3][4][5] The container should be in good condition and free of any external contamination.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide)," and the approximate quantity of the waste.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be at or near the point of waste generation and under the control of laboratory personnel.[5] The SAA must be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
Step 3: Waste Disposal Request
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[3]
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from the waste label.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and bench paper, should also be disposed of as hazardous chemical waste. These items should be collected in a separate, clearly labeled solid waste container.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department or emergency response team.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
